3,6-Diiodo-1H-indazole
Description
Properties
IUPAC Name |
3,6-diiodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVJIWVECAQYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619269 | |
| Record name | 3,6-Diiodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319472-78-1 | |
| Record name | 3,6-Diiodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Structural Analysis of 3,6-Diiodo-1H-indazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-diiodo-1H-indazole, a molecule of interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic values and general experimental protocols based on the analysis of structurally related indazole derivatives.[2][3] This approach offers a robust framework for the characterization of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄I₂N₂ |
| Molecular Weight | 369.93 g/mol [1] |
| Melting Point | >210°C (decomposed)[1] |
| Boiling Point | 434.6±25.0 °C (Predicted)[1] |
| Density | 2.656 g/cm³ (Predicted)[1] |
| Storage | 2–8°C under inert gas (Nitrogen or Argon)[1] |
| Solubility | DMSO (Slightly), Methanol (Sparingly)[1] |
Spectroscopic Data
The precise experimental spectroscopic data for this compound is not widely published. However, based on the known spectral characteristics of substituted indazoles, the following data can be predicted.[3]
¹H NMR (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.5 | br s | 1H | N-H |
| ~7.8 | d | 1H | H-4 |
| ~7.6 | s | 1H | H-7 |
| ~7.2 | d | 1H | H-5 |
¹³C NMR (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~142 | C-7a |
| ~130 | C-5 |
| ~125 | C-4 |
| ~122 | C-3a |
| ~115 | C-7 |
| ~95 | C-6 |
| ~90 | C-3 |
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3000 | N-H Stretching |
| 1620-1580 | C=C Aromatic Ring Stretching |
| 1500-1400 | C-C Aromatic Ring Stretching |
| ~800 | C-I Stretching |
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound.
| Ion | Calculated m/z |
| [M+H]⁺ | 370.8560 |
| [M+Na]⁺ | 392.8379 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for indazole derivatives.[3][4]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3]
-
Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.[3]
-
Acquire a standard one-dimensional ¹H spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]
-
The number of scans can range from 8 to 64, depending on the sample concentration.[3]
-
-
¹³C NMR Acquisition:
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[3]
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
References
Technical Guide: 3,6-Diiodo-1H-indazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-diiodo-1H-indazole, a key heterocyclic building block in the synthesis of targeted therapeutics. While a definitive crystal structure for this specific compound is not publicly available, this document consolidates known physicochemical properties, detailed synthetic protocols for closely related analogues, and its application in the development of protein kinase inhibitors.
Physicochemical and Structural Data
This compound is a substituted indazole that serves as a versatile intermediate in medicinal chemistry. The di-iodinated scaffold provides two reactive sites for the introduction of various functionalities, primarily through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening.
| Property | Value |
| Molecular Formula | C₇H₄I₂N₂ |
| Molecular Weight | 369.93 g/mol |
| CAS Number | 319472-78-1 |
| Appearance | Likely a solid powder |
| Melting Point | >210°C (decomposes)[1] |
| Boiling Point | 434.6±25.0 °C (Predicted)[1] |
| Density | 2.656 g/cm³ (Predicted) |
| Solubility | DMSO (Slightly), Methanol (Sparingly)[1] |
| Storage | Inert atmosphere (Argon or Nitrogen), 2–8°C[1] |
Experimental Protocols
Synthesis of 6-bromo-3-iodo-1H-indazole[2]
This procedure describes the iodination of 6-bromo-1H-indazole.
Materials:
-
6-bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
Procedure:
-
Dissolve 6-bromo-1H-indazole (15.59 g, 79.1 mmol) and potassium hydroxide (15.51 g, 277.0 mmol) in 120 mL of N,N-Dimethylformamide (DMF).
-
Cool the reaction mixture in an ice bath.
-
Slowly add elemental iodine (28.14 g, 110.8 mmol) to the reaction mixture.
-
Stir the reaction at a low temperature for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 2.5% aqueous solution of sodium bisulfite to quench excess iodine.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under a vacuum to yield 6-bromo-3-iodo-1H-indazole.
Application in Kinase Inhibitor Synthesis
This compound is a valuable starting material for the synthesis of aryl-substituted indazole derivatives, which are investigated as modulators and inhibitors of protein kinases.[1] These kinases are often implicated in oncogenic signaling pathways, such as the VEGFR and PI3K/AKT/mTOR pathways, which are critical for tumor growth, proliferation, and angiogenesis.[2][3] The iodine atoms on the indazole core serve as handles for introducing molecular complexity through reactions like Suzuki and Sonogashira couplings.
Generalized Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized synthetic workflow for the development of indazole-based kinase inhibitors starting from this compound.
Targeted Signaling Pathway Example: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole-based compounds have been developed as potent inhibitors of VEGFR-2.
References
Solubility Profile of 3,6-Diiodo-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3,6-diiodo-1H-indazole, a key intermediate in the synthesis of various pharmacologically active molecules, including the tyrosine kinase inhibitor Axitinib.[1] Understanding the solubility of this compound in common organic solvents is critical for its handling, reaction optimization, and purification processes in a research and development setting.
Physicochemical Properties
Before delving into its solubility, a brief overview of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 319472-78-1 |
| Molecular Formula | C₇H₄I₂N₂ |
| Molecular Weight | 369.93 g/mol |
| Appearance | Light yellow to brown powder or crystals |
| Melting Point | >210°C (decomposes)[1] |
Qualitative Solubility Data
Publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have been reported, providing a general understanding of its solubility in common organic solvents.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Sparingly Soluble[1] |
This information suggests that while this compound has some solubility in polar aprotic and polar protic solvents, it is not freely soluble. For practical applications in synthesis and purification, this necessitates careful solvent selection and potentially the use of solvent mixtures or heating to achieve desired concentrations.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, Methanol, Ethanol, DMF, Acetonitrile, Tetrahydrofuran)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically adequate, but the optimal time should be determined empirically by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any remaining undissolved microparticles, either centrifuge the supernatant at a high speed or filter it through a syringe filter. This step is critical to avoid artificially inflated solubility readings.
-
Quantitatively dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification and Data Reporting:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
From the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically reported in mg/mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the quantitative solubility of this compound.
References
The Emergence of 3,6-Diiodo-1H-indazole: A Key Intermediate in Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diiodo-1H-indazole, a halogenated heterocyclic compound, has emerged from relative obscurity to become a critical building block in the synthesis of advanced therapeutics. Its history is intrinsically linked to the development of targeted cancer therapies, most notably as a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound, offering valuable insights for professionals in the fields of chemical research and drug development.
The indazole scaffold itself, a bicyclic aromatic heterocycle, was first described by Emil Fischer. For many years, indazole derivatives were explored for a variety of biological activities. However, the strategic di-iodination at the 3 and 6 positions of the indazole ring system created a versatile precursor for the development of specific and potent kinase inhibitors, marking a significant step forward in medicinal chemistry.
Physicochemical and Spectroscopic Data
Precise quantitative and spectroscopic data for this compound are not extensively reported in peer-reviewed literature, as it is primarily an intermediate in multi-step syntheses. However, based on available information from chemical suppliers and related analogs, the following data can be summarized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 319472-78-1 | [1] |
| Molecular Formula | C₇H₄I₂N₂ | [1] |
| Molecular Weight | 369.93 g/mol | [1] |
| Melting Point | >210°C (decomposition) | [1] |
| Boiling Point (Predicted) | 434.6 ± 25.0 °C | [1] |
| Density (Predicted) | 2.656 g/cm³ | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
| Solubility | Slightly soluble in DMSO, sparingly soluble in Methanol | [1] |
Table 2: Spectroscopic Data Overview for this compound
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will exhibit chemical shifts influenced by the electron-withdrawing effects of the iodine atoms. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Carbon atoms directly attached to the iodine atoms will show characteristic chemical shifts. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=C stretching of the aromatic rings, and C-I stretching are expected. |
| Mass Spectrometry (HRMS) | The molecular ion peak ([M]⁺) will correspond to the molecular weight of 369.93. The isotopic pattern will be characteristic for a molecule containing two iodine atoms. |
Discovery and Historical Context
The discovery of this compound is not attributed to a single, seminal publication but rather emerged from the intensive research and development efforts in the field of protein kinase inhibitors. Its significance is directly tied to the synthesis of Axitinib, a second-generation tyrosine kinase inhibitor developed by Pfizer. Axitinib was approved by the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of advanced renal cell carcinoma.[1]
The development of Axitinib was part of a broader trend in oncology focusing on targeted therapies that inhibit specific signaling pathways involved in tumor growth and angiogenesis. The indazole scaffold was identified as a "privileged structure" in medicinal chemistry, capable of forming key interactions with the hinge region of protein kinases. The strategic placement of iodine atoms on the indazole ring in this compound provided crucial handles for subsequent cross-coupling reactions, allowing for the efficient construction of the final drug molecule with the desired pharmacological profile. The history of this compound is therefore a testament to the evolution of rational drug design, where intermediates are specifically engineered to facilitate the synthesis of complex and highly active pharmaceutical agents.
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Iodo-1H-indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 6-iodo-1H-indazole in DMF, add potassium hydroxide or potassium carbonate and stir the mixture at room temperature.
-
Add a solution of iodine in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Role in Drug Development and Signaling Pathways
The primary importance of this compound lies in its role as a key intermediate in the synthesis of Axitinib. Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are crucial mediators of angiogenesis, the formation of new blood vessels.[2][3] Tumors require angiogenesis to grow and metastasize. By inhibiting VEGFRs, Axitinib blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.
The synthesis of Axitinib from this compound typically involves a series of cross-coupling reactions, such as Suzuki or Heck couplings, to introduce the necessary side chains onto the indazole core. The iodine atoms at the 3 and 6 positions provide the reactive sites for these transformations.
Conclusion
This compound serves as a prime example of how the development of a specific chemical intermediate is driven by the demands of modern drug discovery. While its independent discovery is not a singular event, its history is a crucial chapter in the story of targeted cancer therapy. The strategic di-iodination of the indazole core created a versatile and indispensable tool for medicinal chemists, enabling the efficient synthesis of complex molecules like Axitinib. For researchers and professionals in drug development, an understanding of the synthesis and reactivity of such key intermediates is paramount for the continued innovation of novel and effective therapeutics.
References
The Strategic Role of 3,6-Diiodo-1H-indazole in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it a versatile template for the design of a wide array of therapeutic agents. Among the various substituted indazoles, 3,6-diiodo-1H-indazole has emerged as a particularly valuable building block. The presence of two iodine atoms at strategic positions offers synthetic chemists a powerful toolkit for molecular elaboration through various cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of pharmacological activity. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound in drug discovery, with a focus on its role in the development of kinase and indoleamine 2,3-dioxygenase (IDO1) inhibitors.
Synthesis and Chemical Properties
This compound is a stable, crystalline solid at room temperature. Its synthesis typically involves the direct iodination of an indazole precursor. The reactivity of the C-H bonds in the indazole ring is influenced by the electronic nature of the heterocyclic system, allowing for regioselective functionalization.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄I₂N₂ |
| Molecular Weight | 369.93 g/mol |
| Melting Point | >210°C (decomposes)[1] |
| Appearance | Yellow to dark orange solid[1] |
| Solubility | Slightly soluble in DMSO, sparingly soluble in methanol[1] |
Applications in Medicinal Chemistry: A Gateway to Potent Inhibitors
The synthetic utility of this compound lies in the differential reactivity of its two carbon-iodine bonds. This allows for sequential and site-selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to introduce a variety of substituents at the 3- and 6-positions of the indazole core. This strategic functionalization is key to developing potent and selective inhibitors of various biological targets.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an effective template for the design of kinase inhibitors that can compete with ATP for binding to the enzyme's active site.
This compound is a key intermediate in the synthesis of several kinase inhibitors, most notably the FDA-approved drug Axitinib, which is used for the treatment of renal cell carcinoma.[2] Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). The synthesis of Axitinib showcases the utility of this compound as a scaffold for constructing complex drug molecules.
Derivatives of this compound have also been explored as inhibitors of other kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Polo-like kinase 4 (PLK4).[3][4] The ability to readily modify the 3- and 6-positions allows for the fine-tuning of inhibitory activity and selectivity against different kinases.
The following table summarizes the inhibitory activities of selected indazole derivatives against various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |
| 14a | FGFR1 | 15 | - | - |
| 14b | FGFR1 | 13.2 | - | - |
| 14c | FGFR1 | 9.8 | - | - |
| 14d | FGFR1 | 5.5 | - | - |
| 27a | FGFR1 | < 4.1 | KG1 | 0.0253 |
| 27a | FGFR2 | 2.0 | SNU-16 | 0.0774 |
| 49 | GSK-3β | 1700 | - | - |
| 50 | GSK-3β | 350 | - | - |
| 46 | GSK-3β | 640 | - | - |
| C05 | PLK4 | < 0.1 | IMR-32 | 0.948 |
| C05 | - | - | MCF-7 | 0.979 |
| C05 | - | - | H460 | 1.679 |
Data compiled from multiple sources.[3][4]
Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors: A Novel Approach to Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune suppression within the tumor microenvironment by catalyzing the degradation of the essential amino acid tryptophan.[5] Inhibition of IDO1 can restore anti-tumor immunity and has emerged as a promising strategy in cancer immunotherapy. The indazole scaffold has been identified as a promising starting point for the development of potent IDO1 inhibitors.[6][7]
The following table presents the IDO1 inhibitory activity of a series of 4,6-disubstituted-1H-indazole derivatives.
| Compound ID | IDO1 Enzymatic IC₅₀ (µM) | IDO1 Cellular IC₅₀ (µM) (HeLa) | TDO Enzymatic IC₅₀ (µM) | TDO Cellular IC₅₀ (µM) (A172) |
| 35 | 0.74 | 1.37 | 2.93 | 7.54 |
Data from reference[6].
Signaling Pathways
Compounds derived from this compound often exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Generalized RAF-MEK-ERK signaling pathway and the inhibitory action of indazole-based compounds.
Caption: Simplified Wnt/β-catenin signaling pathway, a potential target for indazole-based modulators.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
6-Iodo-1H-indazole
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
1-Methyl-2-pyrrolidone (NMP)
-
Copper (II) acetate hydrate (Cu(OAc)₂·H₂O)
-
2-Mercapto-N-methylbenzamide
Procedure:
-
Under a nitrogen atmosphere, a mixture of 1-methyl-2-pyrrolidone (3 kg), 6-iodo-1H-indazole (4.4 kg), potassium carbonate (7.3 kg), and Copper (II) acetate hydrate (0.17 kg) is stirred at 20-25°C.[8]
-
The mixture is heated to 80°C.[8]
-
In a separate vessel, 2-mercapto-N-methylbenzamide (3.5 kg) is dissolved in 1-methyl-2-pyrrolidone (1.75 kg) and heated to 60°C.[8]
-
The solution from step 3 is added to the mixture from step 2 at 80°C over 15 minutes.[8]
-
The reaction mixture is then stirred at 105°C for 90 minutes.[8]
-
A solution of iodine (8.2 kg) in 1-methyl-2-pyrrolidone (2.8 kg) is then added.[8]
-
After the reaction is complete, the mixture is worked up by adding water and filtering the precipitate. The crude product is purified by recrystallization from acetone/water to yield 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a key intermediate for Axitinib.[8]
Caption: A generalized workflow for the synthesis of Axitinib utilizing this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-iodo-1H-indazole derivative.
Materials:
-
3-Iodo-1H-indazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
Procedure:
-
To a stirred solution of the N-protected 3-iodo-1H-indazole derivative in a 1,4-dioxane/water mixture, add the arylboronic acid (1.2 equivalents), K₂CO₃ (3 equivalents), and Pd(dppf)Cl₂·DCM (0.05 equivalents).[9]
-
The reaction mixture is stirred at room temperature for 8-12 hours.[9]
-
Upon completion, the reaction mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate.[9]
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[9]
-
The crude product is purified by silica gel chromatography to afford the desired 3-aryl-1H-indazole derivative.[9]
Sonogashira Cross-Coupling Reaction
This protocol provides a general method for the Sonogashira coupling of a 3-iodo-1H-indazole derivative.
Materials:
-
N-protected 3-iodo-1H-indazole
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF)
Procedure:
-
To a solution of the N-protected 3-iodo-1H-indazole and the terminal alkyne in THF, add CuI and Pd(PPh₃)₄ under an inert atmosphere.[10][11]
-
Triethylamine is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed.[10][11]
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic di-iodination allows for the facile and regioselective introduction of diverse functionalities through a range of cross-coupling reactions. This has enabled the synthesis of potent and selective inhibitors of key biological targets, including protein kinases and IDO1, leading to the development of new therapeutic agents for cancer and other diseases. The continued exploration of the synthetic potential of this compound is expected to yield novel drug candidates with improved pharmacological profiles. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this important scaffold, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. 3,6-DIIODO (1H)INDAZOLE CAS#: 319472-78-1 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
The Strategic Core: A Technical Guide to the Synthesis and Application of Di-iodinated Indazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] Within this privileged class of heterocycles, di-iodinated indazoles represent a critical, albeit often overlooked, synthetic platform. While not typically therapeutic agents in their own right, these multi-functionalized cores serve as exceptionally versatile building blocks for the rapid construction of complex molecular architectures. The presence of two iodine atoms provides orthogonal handles for sequential, site-selective functionalization, most notably through palladium-catalyzed cross-coupling reactions. This technical guide elucidates the synthesis of di-iodinated indazoles, details their subsequent chemical transformations, and summarizes the potent biological activities of the resulting derivatives, with a primary focus on their role in the development of kinase inhibitors for oncology.
Introduction: The Value of the Di-iodinated Indazole Scaffold
Indazole derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][4] The development of potent and selective kinase inhibitors has been a particularly fruitful area of research, leading to drugs like Axitinib and Pazopanib, which are crucial in cancer therapy.[1][5] The synthetic challenge in drug discovery often lies in the efficient exploration of chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Di-iodinated indazoles, such as 3,6-diiodo-1H-indazole, offer a powerful solution to this challenge.[6] The carbon-iodine bonds at different positions on the indazole ring serve as versatile anchor points for introducing chemical diversity. The C3-iodine bond is particularly susceptible to electrophilic substitution and subsequent cross-coupling, while halogens on the benzene ring allow for further modification.[7][8] This dual functionality enables the systematic synthesis of libraries of complex indazole derivatives, facilitating the exploration of structure-activity relationships (SAR).
Synthesis of Di-iodinated Indazoles: Experimental Protocols
The preparation of di-iodinated indazoles typically involves the direct halogenation of a pre-existing indazole or a substituted precursor. The C3 position is the most reactive site for electrophilic iodination on the unprotected indazole ring.[7][8]
Protocol: Synthesis of this compound
This protocol describes a two-step process starting from 6-amino-1H-indazole to first introduce an iodine at the 6-position via a Sandmeyer-type reaction, followed by direct iodination at the C3 position.
Step A: Synthesis of 6-Iodo-1H-indazole from 6-Amino-1H-indazole
-
Materials: 6-Amino-1H-indazole, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Iodine (I₂), Acetic Acid.
-
Procedure:
-
Dissolve 6-amino-1H-indazole in a suitable acidic medium like acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled solution to form the intermediate diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of potassium iodide (KI) and a catalytic amount of iodine (I₂).
-
Slowly add the diazonium salt solution to the KI/I₂ solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up involves quenching any excess reagents, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 6-iodo-1H-indazole.[9]
-
Step B: Synthesis of this compound from 6-Iodo-1H-indazole
-
Materials: 6-Iodo-1H-indazole, Iodine (I₂), Potassium Hydroxide (KOH), N,N-Dimethylformamide (DMF), Sodium Bisulfite (NaHSO₃).
-
Procedure:
-
Dissolve 6-iodo-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add molecular iodine (I₂) (approx. 2.0 eq) to the solution.
-
Add potassium hydroxide (KOH) pellets (approx. 4.0 eq) portion-wise over 5-10 minutes. An ice bath can be used to control any initial exotherm.[7]
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench the excess iodine. A precipitate will form.[11][12]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with water and dry under vacuum to yield this compound.[12]
-
Application in the Synthesis of Kinase Inhibitors
The primary application of di-iodinated indazoles is as intermediates in the synthesis of potent kinase inhibitors via sequential cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose.[13][14][15]
General Protocol: Sequential Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the sequential functionalization of a di-iodinated indazole, which may require N-protection depending on the subsequent reaction conditions.
-
Materials: this compound, Aryl/Heteroaryl Boronic Acid or Ester (first coupling partner), second Aryl/Heteroaryl Boronic Acid or Ester, Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/Water, DMF).
-
Procedure:
-
N-Protection (Optional but often recommended): Protect the N1 position of this compound with a suitable protecting group like Boc (di-tert-butyl dicarbonate) to improve solubility and prevent side reactions.[15][16]
-
First Suzuki Coupling (e.g., at C3):
-
Combine the N-protected this compound (1.0 eq), the first boronic acid (1.1-1.5 eq), a palladium catalyst (2-5 mol%), and a base (2-3 eq) in a reaction vessel.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[11]
-
Heat the reaction mixture (typically 80-120 °C) with stirring until TLC or LC-MS analysis shows consumption of the starting material.[14]
-
Cool the reaction, dilute with water, and extract with an organic solvent. Purify the resulting 3-aryl-6-iodo-1H-indazole derivative via column chromatography.
-
-
Second Suzuki Coupling (at C6):
-
Use the purified product from the first coupling as the substrate.
-
Repeat the Suzuki coupling procedure using the second, different boronic acid to functionalize the C6 position.
-
-
Deprotection: If an N-protecting group was used, remove it under appropriate conditions (e.g., TFA for a Boc group) to yield the final di-substituted indazole derivative.[16]
-
Biological Activities of Di-iodinated Indazole Derivatives
While di-iodinated indazoles themselves are primarily synthetic intermediates, the compounds derived from them exhibit potent biological activities, particularly as inhibitors of protein kinases involved in cancer cell signaling. The tables below summarize the activity of representative final compounds synthesized from halogenated indazole precursors.
Table 1: Antiproliferative Activity of Indazole Derivatives
| Compound ID | Precursor Type | Target Cell Line | IC₅₀ (µM) | Citation |
| C05 | Halogenated Indazole | IMR-32 (Neuroblastoma) | 0.948 | [17] |
| MCF-7 (Breast Cancer) | 0.979 | [17] | ||
| H460 (Lung Cancer) | 1.679 | [17] | ||
| 2f | Halogenated Indazole | A549 (Lung Cancer) | 0.23 | [4][18] |
| HCT116 (Colon Cancer) | 0.45 | [4][18] | ||
| MCF-7 (Breast Cancer) | 1.15 | [4][18] | ||
| 4T1 (Breast Cancer) | 0.53 | [4][18] | ||
| 5c | 3-Iodo-Indazole | HCT-116 (Colon Cancer) | 1.56 | [10] |
| MDA-MB-231 (Breast Cancer) | 2.12 | [10] | ||
| 5i | 3-Iodo-Indazole | HCT-116 (Colon Cancer) | 3.12 | [10] |
| MDA-MB-231 (Breast Cancer) | 4.21 | [10] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Precursor Type | Target Kinase | IC₅₀ (nM) | Citation |
| C05 | Halogenated Indazole | PLK4 | < 0.1 | [17] |
| 10 | 3-Iodo-Indazole | PI3Kα | 361 | [16] |
| 10 | 3-Iodo-Indazole | PDK1 | 3080 | [16] |
| 3-IB-PP1 | Halogenated Indazole | Akt1-as1 | 18 | [19] |
| 3-IB-PP1 | Halogenated Indazole | Akt1-as2 | 28 | [19] |
Visualizing Synthesis and Mechanism of Action
Graphviz diagrams are provided to illustrate key synthetic transformations and the biological pathways targeted by the final indazole derivatives.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Research Chemical [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,6-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3,6-diiodo-1H-indazole from 6-iodo-1H-indazole. This transformation is a crucial step in the synthesis of various biologically active molecules, including the kinase inhibitor Axitinib. The protocol is based on established methods of electrophilic iodination of the indazole core at the C3 position.
Introduction
This compound is a key synthetic intermediate in medicinal chemistry. The presence of two iodine atoms offers versatile handles for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore the chemical space around the indazole scaffold, a common core in many kinase inhibitors. The synthesis from the commercially available 6-iodo-1H-indazole is a direct and efficient method to access this valuable building block.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution, where 6-iodo-1H-indazole is treated with molecular iodine in the presence of a base to yield this compound.
Caption: Iodination of 6-iodo-1H-indazole to this compound.
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents
-
6-Iodo-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-iodo-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add molecular iodine (I₂) (1.5 - 2.0 eq.). Subsequently, add potassium hydroxide (KOH) (2.0 - 4.0 eq.) portion-wise over 10-15 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture.
-
Quenching: Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark brown color of the iodine disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 6-Iodo-1H-indazole | Commercially available. |
| Reagents | Iodine (I₂), Potassium hydroxide (KOH) | |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous grade is recommended. |
| Molar Equivalents | ||
| 6-Iodo-1H-indazole | 1.0 | |
| Iodine (I₂) | 1.5 - 2.0 | An excess of iodine ensures complete conversion. |
| Potassium hydroxide (KOH) | 2.0 - 4.0 | The base facilitates the deprotonation of the indazole NH. |
| Reaction Temperature | Room Temperature | An initial ice bath can be used to control any exotherm upon addition of the base. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Typical Yield | 70-80% | Based on similar reported iodination reactions of substituted indazoles. |
| Purification Method | Column Chromatography/Recrystallization | A gradient of ethyl acetate in hexanes is a common eluent system for column chromatography. |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals for the aromatic protons and the N-H proton. The aromatic region will display a characteristic splitting pattern for the protons on the benzene ring of the indazole core. The broad singlet for the N-H proton is also expected.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the signals for all the carbon atoms in the molecule. The carbons attached to the iodine atoms are expected to have characteristic chemical shifts.
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the product (C₇H₄I₂N₂, MW: 369.93 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C-H stretching vibrations.
It is highly recommended to perform a full characterization of the synthesized product to confirm its identity and purity.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Iodine is corrosive and can cause stains. Avoid inhalation of its vapors.
-
Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
DMF is a skin and eye irritant. Handle with care.
Application Notes and Protocols for Suzuki Coupling Reactions with 3,6-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. Specifically, 3,6-disubstituted indazole derivatives are of significant interest as they are used in the preparation of modulators and inhibitors of protein kinases, which play a crucial role in the treatment of cancer by affecting tumor growth, cellular proliferation, and angiogenesis.[3] The synthesis of the kinase inhibitor Axitinib, for instance, involves a 3,6-diiodo-1H-indazole intermediate.[4]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the indazole core.[5] This application note provides a comprehensive overview and detailed protocols for the Suzuki coupling reaction of this compound with various boronic acids.
Regioselectivity in the Suzuki Coupling of this compound
A key consideration in the Suzuki coupling of this compound is the potential for selective mono- or di-arylation. The relative reactivity of the C-I bonds at the 3- and 6-positions will influence the outcome. In many dihalogenated heterocyclic systems, the regioselectivity of the Suzuki coupling can be controlled by carefully selecting the palladium catalyst, ligands, and reaction conditions.[6][7] For dihaloazoles, it is possible to achieve mono-arylation at a single C-X bond with high selectivity.[6] By modifying the catalyst system, the selectivity can sometimes be switched to the otherwise less reactive position.[6] For this compound, it is anticipated that the C3-iodide is more reactive towards oxidative addition to the palladium(0) catalyst due to the electronic properties of the indazole ring system. This would favor mono-substitution at the 3-position under carefully controlled conditions (e.g., using a limited amount of the boronic acid). Achieving di-substitution would likely require an excess of the boronic acid and more forcing reaction conditions.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for Mono-Arylation at the 3-Position
This protocol aims for the selective mono-arylation at the more reactive 3-position of the indazole core.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (or consumption of the starting material), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-iodo-1H-indazole.
General Protocol for Di-Arylation at the 3- and 6-Positions
This protocol is designed for the di-arylation of the indazole core.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5-3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 4.0-5.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Follow steps 1-4 from the mono-arylation protocol, adjusting the stoichiometry of the arylboronic acid and base.
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 100-140 °C) with vigorous stirring. Microwave irradiation can also be employed to facilitate the reaction.[5][8]
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product by TLC or LC-MS.
-
Follow the work-up and purification steps (8-11) from the mono-arylation protocol to isolate the desired 3,6-diaryl-1H-indazole.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki coupling reactions with iodo-indazoles, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Typical Reaction Conditions for Mono-Suzuki Coupling of Iodo-Indazoles
| Parameter | Condition | Reference(s) |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | [5][8] |
| Ligand | PPh₃, dppf | [5][8] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | [5][8] |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | [5][8] |
| Temperature | 80 - 120 °C | [5][8] |
| Boronic Acid (equiv) | 1.1 - 1.5 | [8] |
| Yields | Moderate to Excellent | [5][8] |
Table 2: Potential Reaction Conditions for Di-Suzuki Coupling of this compound
| Parameter | Suggested Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ with bulky phosphine ligand | More robust catalysts for challenging couplings. |
| Ligand | dppf, XPhos, SPhos | Bulky, electron-rich ligands can promote reductive elimination. |
| Base | Cs₂CO₃, K₃PO₄ | Stronger bases can facilitate the second coupling. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Higher boiling points for increased temperature. |
| Temperature | 100 - 140 °C or Microwave | To overcome the higher activation energy for the second coupling. |
| Boronic Acid (equiv) | 2.5 - 3.0 | To ensure complete reaction at both sites. |
| Yields | Variable (optimization required) | Dependent on substrate and conditions. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 3,6-DIIODO (1H)INDAZOLE CAS#: 319472-78-1 [m.chemicalbook.com]
- 4. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,6-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged bicyclic heterocycle prevalent in numerous biologically active compounds, making it a cornerstone in medicinal chemistry and drug development.[1] Functionalization of the indazole core is a key strategy for modulating pharmacological activity. 3,6-Diiodo-1H-indazole is a versatile building block, offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions. This allows for the sequential and site-selective introduction of diverse functionalities, providing a powerful tool for constructing complex molecular architectures.
The reactivity of the C-I bonds in dihalogenated N-heteroarenes is influenced by factors such as proximity to the heteroatom.[2] In the case of this compound, the C3-I bond is generally more activated towards oxidative addition to a palladium(0) catalyst than the C6-I bond. This intrinsic reactivity difference enables selective functionalization at the C3 position under carefully controlled conditions. Subsequent coupling at the C6 position can then be achieved, often under more forcing conditions.
This document provides detailed application notes and protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using this compound as the substrate.
Application Notes: Site Selectivity and Reaction Considerations
-
Site Selectivity: The C3 position of this compound is more electrophilic and typically reacts preferentially over the C6 position in palladium-catalyzed cross-couplings.[2] This allows for a modular approach:
-
Mono-functionalization: Selective coupling at the C3 position can be achieved by using a slight excess of the coupling partner and carefully controlling reaction time and temperature.
-
Di-functionalization: Stepwise functionalization is the preferred strategy. First, couple at the C3 position, purify the 3-substituted-6-iodo-1H-indazole intermediate, and then subject it to a second coupling reaction at the C6 position. This allows for the introduction of two different substituents.
-
-
N-H Acidity: The indazole N-H proton is acidic and can interfere with some catalytic cycles, particularly in Sonogashira and Buchwald-Hartwig reactions.[3][4] While some couplings proceed with the unprotected indazole, N-protection (e.g., with a Boc or SEM group) is often recommended to prevent catalyst inhibition and side reactions, leading to improved yields and reproducibility.[3][5]
-
Catalyst and Ligand Choice:
-
Suzuki-Miyaura: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.[3][6]
-
Sonogashira: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is the classic system.[7] Copper-free conditions have also been developed.[8]
-
Buchwald-Hartwig: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, BrettPhos) are generally required to facilitate the C-N bond formation.[9][10]
-
-
Base Selection: The choice of base is critical and depends on the specific coupling reaction. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common for Suzuki and Sonogashira reactions, while stronger, non-nucleophilic bases like NaOtBu or LHMDS are often necessary for Buchwald-Hartwig aminations.[4][11][12]
Visualizing the Process
Quantitative Data Summary
The following tables summarize typical reaction conditions for achieving selective mono-functionalization at the C3 position of the indazole ring.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (3) | DMF | 100 | 8-12 | >85[6] |
| 3 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane | 120 (µW) | 0.7 | >90[3][13] |
Table 2: Sonogashira Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2) | Toluene | 80 | ~90 |
| 3 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine (3) | DMF | RT | ~80-90 |
Table 3: Buchwald-Hartwig Amination Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | NaOtBu (2.2) | Toluene | 110 | ~80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | ~75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (2.2) | THF | 80 | ~80 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Table 1, Entry 1)
This protocol describes the selective mono-arylation at the C3 position.
-
Materials:
-
This compound (1.0 equiv, e.g., 370 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, e.g., 58 mg, 0.05 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, e.g., 212 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material and formation of the mono-coupled product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenyl-6-iodo-1H-indazole.
-
Protocol 2: General Procedure for Sonogashira Coupling (Table 2, Entry 1)
This protocol details the selective mono-alkynylation at the C3 position.[7][8]
-
Materials:
-
N-Protected this compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF followed by triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at 60 °C and monitor by TLC.
-
Upon completion, cool the mixture, filter through a pad of Celite, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an aqueous work-up as described in Protocol 1.
-
Purify the product via column chromatography.
-
If necessary, perform a deprotection step to remove the N-protecting group.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination (Table 3, Entry 1)
This protocol outlines the selective mono-amination at the C3 position.[9][12]
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XantPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
In a glovebox or under a robust stream of inert gas, add NaOtBu to a dry Schlenk flask.
-
In a separate flask, dissolve this compound, Pd₂(dba)₃, and XantPhos in anhydrous, degassed toluene.
-
Transfer this solution to the flask containing the base.
-
Add morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an aqueous work-up and purification as described in Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][5] The functionalization of the indazole core is therefore of significant interest in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[6][7] This reaction is particularly valuable for the synthesis of arylamines from aryl halides, a transformation that can be challenging using traditional methods.[7]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3,6-diiodo-1H-indazole. The presence of two iodine atoms on the indazole ring offers the potential for selective mono- or di-amination, leading to the synthesis of a diverse range of 3,6-diamino-1H-indazole derivatives. These products are valuable intermediates for the development of novel therapeutic agents, particularly kinase inhibitors.[1]
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a phosphine ligand. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6][7] The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity.
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthesis of Kinase Inhibitors Using 3,6-Diiodo-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for the treatment of cancer and other diseases. The strategic functionalization of the indazole ring allows for the development of potent and selective inhibitors that can modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. 3,6-Diiodo-1H-indazole is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The two iodine atoms at positions 3 and 6 serve as convenient handles for introducing various substituents through transition metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory activity against specific kinase targets.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using this compound. It includes protocols for key synthetic transformations, quantitative data on the biological activity of representative inhibitors, and diagrams of relevant signaling pathways and experimental workflows.
Key Synthetic Strategies
The functionalization of this compound primarily relies on palladium-catalyzed cross-coupling reactions, which allow for the sequential and regioselective introduction of aryl, heteroaryl, alkyl, and amino groups at the 3- and 6-positions.
1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the iodo-indazole with a boronic acid or ester. It is a robust method for introducing aryl and heteroaryl moieties.
2. Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the iodo-indazole and a terminal alkyne, providing access to alkynyl-substituted indazole derivatives.
3. Buchwald-Hartwig Amination: This reaction is employed to form carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 3- and/or 6-positions of the indazole core.
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of selected indazole-based kinase inhibitors against various kinase targets. While not all of these compounds are directly synthesized from this compound, they represent the types of structures and potencies that can be achieved using the synthetic methodologies described herein.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line (for cellular assays) |
| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | - |
| FGFR Inhibitor 1 | FGFR1 | 15 | - |
| Indazole Derivative 9u | FGFR1 | 3.3 | - |
| Indazole Derivative 6o | - | 5150 (µM) | K562 (Leukemia) |
| Pan-Pim Inhibitor 59c | Pim1, Pim2, Pim3 | 3, 70, 70 | - |
| PAK1 Inhibitor 30l | PAK1 | 9.8 | - |
Experimental Protocols
Protocol 1: General Procedure for Sequential Suzuki-Miyaura Coupling of this compound
This protocol describes a two-step, one-pot sequential Suzuki-Miyaura coupling to synthesize 3,6-diaryl-1H-indazoles.
Materials:
-
This compound
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
1,4-Dioxane and water (or other suitable solvent system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
Step 1: First Suzuki Coupling at the 3-position
-
To a dried reaction flask, add this compound (1.0 equiv), arylboronic acid 1 (1.1 equiv), and a suitable base such as sodium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.1 equiv), to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
Step 2: Second Suzuki Coupling at the 6-position
-
To the cooled reaction mixture from Step 1, add arylboronic acid 2 (1.2 equiv) and additional base if necessary.
-
Degas the mixture again for 10-15 minutes.
-
Add a second portion of the palladium catalyst.
-
Heat the reaction to 80-100 °C and monitor for the formation of the 3,6-diaryl product.
-
Once the reaction is complete, cool to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diaryl-1H-indazole.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a general method for the Sonogashira coupling of a terminal alkyne to one of the iodo positions of the indazole core. Regioselectivity can be influenced by reaction conditions and the protecting group on the indazole nitrogen.
Materials:
-
This compound (or N-protected derivative)
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 equiv) in the chosen anhydrous solvent.
-
Add the terminal alkyne (1.1 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add the base (e.g., triethylamine, 2.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 3- or 6-alkynyl-1H-indazole derivative.
Protocol 3: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest (e.g., VEGFR, FGFR)
-
Kinase substrate (peptide or protein)
-
Synthesized indazole inhibitor (dissolved in DMSO)
-
Positive control inhibitor
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ATP
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In the wells of the microplate, add the kinase, its substrate, and either the test compound, a positive control, or a vehicle control (DMSO).
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined duration.
-
Detection: Stop the kinase reaction and measure the amount of remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
Caption: VEGFR signaling pathway and the inhibitory action of Axitinib.
Caption: FGFR signaling pathway targeted by indazole-based inhibitors.
Experimental Workflows
Caption: General synthetic workflow for kinase inhibitors from this compound.
Caption: Workflow for a luminescence-based kinase inhibition assay.
The Role of 3,6-Diiodo-1H-indazole in Propelling Cancer Drug Discovery
Application Note & Protocol: A Modular Approach to the Preparation of 3,6-Disubstituted Indazole Libraries for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indazole derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a multitude of compounds with significant pharmacological activities.[1][2][3] These nitrogen-containing heterocyclic compounds are key structural motifs in drugs developed for oncology (e.g., Pazopanib, a tyrosine kinase inhibitor), antiemetics, and various other therapeutic areas.[2][3] The ability to synthesize diverse libraries of substituted indazoles is crucial for exploring structure-activity relationships (SAR) and identifying novel drug candidates. This document outlines a robust and modular strategy for the preparation of 3,6-disubstituted indazole libraries, leveraging modern synthetic methodologies like palladium-catalyzed cross-coupling reactions.
The core strategy involves the synthesis of a versatile di-functionalized indazole scaffold, which can be subsequently diversified through parallel synthesis, allowing for the rapid generation of a large number of unique analogues.
Overall Synthetic Workflow
The preparation of a 3,6-disubstituted indazole library can be efficiently achieved through a multi-step process that begins with the formation of a functionalized indazole core, followed by sequential or orthogonal diversification at the C-3 and C-6 positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for this purpose due to their broad substrate scope and functional group tolerance.[4][5][6]
Figure 1: General workflow for the synthesis of 3,6-disubstituted indazole libraries.
Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-6-bromo-1H-indazole (Scaffold)
This protocol describes a representative synthesis for a key intermediate. The synthesis of the indazole core can be achieved through various methods, often starting from substituted anilines or nitrobenzenes.[7] Subsequent halogenation provides the versatile scaffold for diversification.
-
Indazole Formation: Starting from a commercially available 4-bromo-2-methylaniline, diazotization followed by intramolecular cyclization can yield 6-bromo-1H-indazole.
-
Iodination at C-3: Direct iodination of the 6-bromo-1H-indazole provides the 3-iodo-6-bromo-1H-indazole scaffold.
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium hydroxide (4.0 eq) and iodine (2.0 eq).
-
Stir the reaction mixture at room temperature for 3-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 3-iodo-6-bromo-1H-indazole.[8]
-
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling at C-6
The greater reactivity of the C-Br bond compared to the C-I bond at the 3-position of the indazole allows for selective functionalization at the 6-position.
-
Reaction Setup: In a microwave vial or reaction tube, combine 3-iodo-6-bromo-1H-indazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (4:1 ratio).
-
Reaction Execution: Seal the vessel and heat the mixture at 80-100°C for 5-15 hours, or until completion as monitored by TLC or LC-MS.[5][9]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-iodo-6-aryl-1H-indazole intermediate.
-
Protocol 3: Diversification via Buchwald-Hartwig Amination at C-3
The remaining C-I bond at the 3-position is functionalized in the second diversification step using a C-N cross-coupling reaction.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 3-iodo-6-aryl-1H-indazole intermediate (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a strong base such as cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture at 90-110°C for 12-24 hours, monitoring progress by TLC or LC-MS.[6][10]
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with an appropriate solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or preparative HPLC to yield the final 3-amino-6-aryl-1H-indazole product.
-
Quantitative Data Summary
The yields of the final products in a library synthesis are highly dependent on the specific coupling partners used. The following table provides representative yields for the key diversification steps based on published procedures.
| Step | Reaction | Substrate Example | Coupling Partner | Yield Range (%) | Reference |
| 1 | Suzuki-Miyaura Coupling | 3-Iodo-6-bromo-1H-indazole | Phenylboronic acid | 75-95% | [5] |
| 1 | Suzuki-Miyaura Coupling | 3-Iodo-6-bromo-1H-indazole | 4-Methoxyphenylboronic acid | 80-92% | [4][9] |
| 1 | Suzuki-Miyaura Coupling | 3-Iodo-6-bromo-1H-indazole | Pyridine-3-boronic acid | 60-85% | [5] |
| 2 | Buchwald-Hartwig Amination | 3-Iodo-6-phenyl-1H-indazole | Morpholine | 70-90% | [10] |
| 2 | Buchwald-Hartwig Amination | 3-Iodo-6-phenyl-1H-indazole | Aniline | 65-85% | [6] |
| 2 | Buchwald-Hartwig Amination | 3-Iodo-6-phenyl-1H-indazole | Benzylamine | 70-88% | [11] |
Application in Drug Discovery: Targeting Kinase Signaling
Many 3,6-disubstituted indazoles function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3] These inhibitors typically compete with ATP for binding to the kinase's active site, thereby blocking the downstream phosphorylation cascade that promotes cell proliferation and survival.
Figure 2: Inhibition of a kinase signaling pathway by a 3,6-disubstituted indazole.
Conclusion: The synthetic strategy detailed in this document provides a versatile and efficient platform for the generation of 3,6-disubstituted indazole libraries. By employing a robust dihalogenated scaffold and leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can rapidly access a wide array of novel chemical entities. This approach is highly valuable in modern drug discovery programs, facilitating the systematic exploration of chemical space to develop potent and selective therapeutic agents targeting a range of diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Functionalization of the C3 and C6 Positions of 1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4][5] As a bioisostere of indole, the indazole core offers unique hydrogen bond donor and acceptor capabilities, making it a valuable component in the design of kinase inhibitors and other therapeutic agents.[6] The functionalization of the C3 and C6 positions of the 1H-indazole ring is a critical strategy in drug discovery, allowing for the modulation of a compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have frequently shown that substituents at these positions are crucial for biological activity.[6]
This document provides detailed methodologies for the selective functionalization of the C3 and C6 positions of 1H-indazole, focusing on robust and versatile reactions such as halogenation and palladium-catalyzed cross-coupling.
Functionalization of the C3 Position
The C3 position of the 1H-indazole is located on the electron-rich pyrazole ring and is susceptible to a variety of functionalization reactions. Direct C-H activation or initial halogenation followed by cross-coupling are the most prevalent and effective strategies.
Method 1: C3-Halogenation as a Precursor for Cross-Coupling
Halogenation, particularly iodination, at the C3 position is a highly effective initial step for introducing further diversity. The resulting 3-halo-1H-indazoles are versatile intermediates for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[7]
Table 1: C3-Iodination of 1H-Indazoles
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Bromo-1H-indazole | I₂, KOH, DMF, Room Temp, 3h | 6-Bromo-3-iodo-1H-indazole | 71.2 | [8] |
| 1H-Indazole | I₂, KOH, DMF | 3-Iodo-1H-indazole | Good | N/A |
Experimental Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole [8]
-
Materials: 6-Bromo-1H-indazole, Potassium hydroxide (KOH), Iodine (I₂), Dimethylformamide (DMF), Sodium thiosulfate (Na₂S₂O₃), Potassium carbonate (K₂CO₃).
-
Procedure: a. Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF. b. Add potassium hydroxide (20 mmol, 2.0 equiv.) to the solution and stir. c. In a separate flask, prepare a solution of iodine (15 mmol, 1.5 equiv.) in DMF (8 mL). d. Add the iodine solution dropwise to the indazole mixture and stir at room temperature for 3 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃ to quench excess iodine. g. A white solid will precipitate from the solution.
-
Purification: a. Filter the precipitated solid. b. Wash the solid with water. c. Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Functionalization of 3,6-Diiodo-1H-indazole
Welcome to the technical support center for the functionalization of 3,6-Diiodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues encountered during common cross-coupling and functionalization reactions involving this compound.
Issue 1: Suzuki-Miyaura Coupling
Question: I am observing low or no conversion of this compound in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?
Answer: Low or no conversion in Suzuki coupling with diiodoindazoles can be attributed to several factors related to the catalyst, base, solvent, or reaction conditions. Given that the C-I bond is generally reactive towards oxidative addition, other steps in the catalytic cycle might be the source of the problem.[1][2]
Potential Causes and Recommended Solutions:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction, and its inactivity can stop the process.[1]
-
Solution 1 (Catalyst Choice): For electron-deficient substrates like iodinated indazoles, consider screening electron-rich and bulky phosphine ligands such as XPhos or SPhos, with catalysts like PdCl₂(dppf).[1]
-
Solution 2 (Catalyst Quality): Use a fresh batch of catalyst stored under an inert atmosphere. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[1]
-
-
Insufficient or Insoluble Base: The base is critical for the transmetalation step.
-
Solution 1 (Base Screening): If common bases like Na₂CO₃ or K₂CO₃ are ineffective, switch to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄.[1]
-
Solution 2 (Aqueous Conditions): The presence of a small amount of water can be essential for the activity of bases like carbonates and phosphates. Consider using a solvent system like a dioxane/water mixture.[1]
-
-
Poor Substrate/Reagent Quality:
-
Solution: Ensure the boronic acid or boronate ester has not degraded. Using fresh, high-purity reagents is recommended.[2]
-
-
Inappropriate Reaction Conditions:
-
Solution: Overcoming steric barriers may require higher temperatures and longer reaction times, provided the reactants are stable.[1]
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Question: I am seeing a significant amount of a de-iodinated byproduct (hydrodehalogenation) in my Suzuki coupling reaction. How can I minimize this?
Answer: The formation of a de-iodinated product is a common side reaction, particularly with electron-deficient aryl halides.[2]
Potential Causes and Recommended Solutions:
-
Catalyst and Ligand Choice: The ligand can influence the rate of competing reductive pathways.
-
Solution: Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation.[2]
-
-
Base Selection: The nature and strength of the base can play a role.
-
Solution: A weaker base may reduce the rate of this side reaction.[2]
-
-
Solvent: The solvent can sometimes act as a hydride source.
-
Solution: Ensure you are using high-purity, dry, and deoxygenated solvents.[2]
-
Issue 2: Sonogashira Coupling
Question: My Sonogashira coupling with this compound is failing or giving very low yields. What should I check?
Answer: Complete failure of a Sonogashira reaction often points to issues with the catalysts, reagent quality, or the reaction atmosphere.[3]
Potential Causes and Recommended Solutions:
-
Catalyst System: Both the palladium catalyst and the copper(I) co-catalyst must be active.
-
Solution: Use fresh catalysts. The formation of palladium black indicates decomposition of the palladium catalyst.[3]
-
-
Reaction Atmosphere: Oxygen can lead to the undesired Glaser-type homocoupling of the alkyne.[3]
-
Solution: Ensure the solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[3]
-
-
N-H Interference: The unprotected N-H of the indazole can interfere with the catalytic cycle.[2]
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Reaction Temperature: The reactivity of aryl iodides is high, and they can often be coupled at room temperature.[3][5] However, if conversion is low, a moderate increase in temperature may be necessary.[6]
Question: How can I avoid the formation of alkyne homocoupling (Glaser coupling) byproducts?
Answer: Glaser coupling is a common side reaction caused by the presence of oxygen when using a copper co-catalyst.[3][5]
Potential Causes and Recommended Solutions:
-
Oxygen in the Reaction: The primary cause is oxidation of the copper acetylide intermediate.
-
Solution 1 (Inert Atmosphere): Maintain a strict inert atmosphere throughout the reaction setup and duration.[3]
-
Solution 2 (Copper-Free Conditions): Copper-free Sonogashira protocols are available and are often preferred to completely avoid alkyne homocoupling. These may require specific ligands or different reaction conditions to proceed efficiently.[3]
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Issue 3: Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination at the C-6 position, but I am getting unwanted side products. What are they likely to be?
Answer: The primary side reactions in Buchwald-Hartwig amination of halo-indazoles are hydrodehalogenation and competitive reaction at the indazole nitrogen.
Potential Causes and Recommended Solutions:
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Hydrodehalogenation: Similar to other cross-coupling reactions, the formation of the de-iodinated indazole can compete with the desired amination.
-
Solution: Optimization of the ligand, base, and solvent system is key. Refer to the troubleshooting section for Suzuki coupling for similar strategies.[2]
-
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Reaction at Indazole N-1: The N-H of the indazole ring is nucleophilic and can compete with the desired amine coupling partner.
-
Solution: Protection of the N-1 position with a suitable protecting group (e.g., Boc or SEM) can ensure that the amination occurs selectively at the C-6 position.[7]
-
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Ligand Choice: The choice of ligand is critical for successful Buchwald-Hartwig amination.
Issue 4: N-Alkylation
Question: When alkylating this compound, I obtain a mixture of N-1 and N-2 regioisomers. How can I control the selectivity?
Answer: Achieving regioselectivity in the N-alkylation of indazoles is a common challenge, as it produces a mixture of N-1 and N-2 isomers. The outcome is highly dependent on the base, solvent, and substituents on the indazole ring.[9][10]
Potential Causes and Recommended Solutions:
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Reaction Conditions: The choice of base and solvent has a profound impact on the N-1/N-2 ratio.
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N-1 Selectivity: The combination of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) strongly favors N-1 alkylation.[9][10][11] This is often attributed to the formation of a sodium-chelated intermediate that sterically hinders attack at the N-2 position.[10]
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N-2 Selectivity: Mitsunobu conditions (e.g., DEAD/PPh₃) often show a preference for the formation of the N-2 regioisomer.[9][12] Additionally, electron-withdrawing groups at the C-7 position can confer excellent N-2 regioselectivity.[9][11]
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Mixed Isomers: Using polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures of N-1 and N-2 isomers.[10]
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Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole ring necessary for cross-coupling reactions? A1: While not always mandatory, N-protection is generally recommended, especially for Sonogashira and Heck couplings, to prevent the acidic N-H proton from interfering with the catalytic cycle, which can lead to side reactions or catalyst inhibition.[2] For Suzuki reactions, successful couplings have been reported on unprotected 3-iodoindazoles.[2]
Q2: What is the general reactivity order for the two iodine atoms in this compound? A2: The iodine at the C-3 position is generally more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the iodine at the C-6 position. This difference in reactivity can potentially be exploited for selective mono-functionalization at the C-3 position by carefully controlling reaction conditions.[13]
Q3: My purification is difficult due to the close polarity of the product and starting material. What can I do? A3: This is a common issue when reactions do not go to completion.
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Optimize Chromatography: Carefully screen different mobile phase compositions for column chromatography to achieve better separation.
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Consider Recrystallization: If the product is a solid, recrystallization can be an effective alternative or supplementary purification method to remove impurities.[14]
Data Presentation
Table 1: Summary of Conditions Influencing N-Alkylation Regioselectivity of Indazoles
| Desired Product | Recommended Base | Recommended Solvent | Typical Electrophile | Key Factor | Reference |
| N-1 Isomer | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide/Tosylate | Kinetic control, potential Na⁺ chelation | [9][10] |
| N-1 Isomer | Cesium Carbonate (Cs₂CO₃) | Dioxane | Alkyl Halide | Potential chelation mechanism | [10] |
| N-2 Isomer | (Mitsunobu) PPh₃/DEAD | Tetrahydrofuran (THF) | Alcohol | Reaction mechanism favors N-2 | [9][12] |
| Mixture | Potassium Carbonate (K₂CO₃) | DMF | Alkyl Halide | Polar aprotic solvent, less selectivity | [10][15] |
Table 2: Common Conditions for Cross-Coupling Reactions with Iodo-Indazoles
| Reaction Type | Typical Palladium Catalyst | Typical Ligand(s) | Typical Base(s) | Typical Solvent(s) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf, XPhos, SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF, Toluene | [1][2] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, Diisopropylamine | DMF, THF, Toluene | [3][6] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BrettPhos, RuPhos, tBuXphos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an arylboronic acid at one of the iodo-positions.
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To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
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Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).[14]
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]
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Purify the crude product by flash column chromatography on silica gel.[14]
Protocol 2: General Procedure for N-1 Selective Alkylation
This protocol is optimized for achieving high N-1 regioselectivity.[10]
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
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Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to separate regioisomers if necessary.
Visualizations
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Factors influencing N-alkylation regioselectivity.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. research.ucc.ie [research.ucc.ie]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sonogashira Coupling with Diiodoindazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the Sonogashira coupling with diiodoindazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the Sonogashira coupling of diiodoindazoles.
dot
Caption: Troubleshooting workflow for low or no yield in Sonogashira coupling of diiodoindazoles.
Frequently Asked Questions (FAQs)
Catalyst and Reaction Conditions
Q1: My reaction is not working. What are the first things I should check?
A: When a Sonogashira reaction fails, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction atmosphere. Ensure your palladium catalyst and copper(I) iodide (if used) are fresh and have been stored correctly. It is critical to perform the reaction under anhydrous and anaerobic conditions. Degas your solvent and run the reaction under an inert atmosphere like argon or nitrogen to prevent oxygen from causing unwanted side reactions, such as the Glaser-type homocoupling of the alkyne.
Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?
A: The black precipitate is likely "palladium black," which indicates the decomposition of your palladium catalyst. This can be triggered by impurities in your reagents or solvent, or by using a reaction temperature that is too high. To prevent this, use high-purity, anhydrous, and degassed solvents and reagents. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands which can improve catalyst stability.
Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?
A: Yes, copper-free Sonogashira reactions are not only possible but often preferred. The primary reason to omit the copper co-catalyst is to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These copper-free protocols may necessitate specific ligands, different bases, or higher reaction temperatures to achieve good yields.
Q4: What is the general reactivity order for aryl halides in Sonogashira coupling?
A: The reactivity of the aryl halide significantly influences the reaction conditions required. The general trend from most reactive to least reactive is: I > OTf > Br > Cl. Consequently, aryl iodides are the most reactive substrates and can often be coupled at or near room temperature. Aryl bromides typically require elevated temperatures, while aryl chlorides are the least reactive and often require specialized catalyst systems.[1]
Diiodoindazole-Specific Issues
Q5: I am using an N-unprotected diiodoindazole and the reaction is not proceeding as expected. What could be the issue?
A: The acidic N-H proton of the indazole ring can interfere with the catalytic cycle, leading to low yields or reaction failure. It is highly recommended to protect the indazole nitrogen before performing the Sonogashira coupling, especially for couplings at the 3-position. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group that is generally stable under Sonogashira conditions.[2][3]
Q6: How can I achieve selective mono-alkynylation of my diiodoindazole?
A: Achieving selective mono-alkynylation over di-alkynylation can be challenging and depends on the substitution pattern of the diiodoindazole. Here are some strategies to consider:
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Temperature Control: Running the reaction at a lower temperature can sometimes favor mono-coupling.
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Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the alkyne can promote mono-substitution.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence regioselectivity. For some dihalo-heterocycles, monodentate ligands like triphenylphosphine (PPh₃) and bidentate ligands like dppf have been shown to favor coupling at different positions.[4][5] A screening of different ligands is recommended.
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Sequential Coupling: If applicable to your substrate, you can perform the first coupling, isolate the mono-alkynylated product, and then subject it to a second Sonogashira coupling with a different alkyne.
dot
Caption: Key strategies for achieving selective mono-alkynylation of diiodoindazoles.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical starting conditions for the Sonogashira coupling of iodoindazoles. Note that optimal conditions will vary depending on the specific diiodoindazole isomer and the alkyne used.
Table 1: General Reaction Parameters for Sonogashira Coupling of Iodoindazoles
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | For challenging substrates, consider more advanced catalyst systems with bulky, electron-rich ligands. |
| Copper Co-catalyst | CuI (5-10 mol%) | For copper-free conditions, a higher catalyst loading or a different ligand/base system may be required. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-4 equivalents) | Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems. |
| Solvent | DMF, THF, or a 2:1 mixture of Et₃N/DMF | Ensure the solvent is anhydrous and degassed.[6] |
| Temperature | Room temperature to 70 °C | Less reactive substrates may require higher temperatures. Use a sealed vessel for low-boiling point alkynes.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and alkyne homocoupling. |
Table 2: Troubleshooting Guide for Common Side Products
| Observed Side Product | Potential Cause(s) | Suggested Solution(s) |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen, copper co-catalyst | Switch to a copper-free protocol. Ensure rigorous degassing of solvents and reagents. |
| Dehalogenation of Diiodoindazole | Catalyst decomposition, impurities in the base | Use a fresh, high-purity base. Consider a different palladium catalyst or ligand. |
| Di-alkynylated Product (when mono is desired) | High temperature, excess alkyne | Lower the reaction temperature. Use a stoichiometric amount of the alkyne. Screen different ligands to enhance selectivity. |
Experimental Protocols
General Protocol for N-Boc Protection of Diiodoindazole
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To a solution of the diiodoindazole (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
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Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to afford the N-Boc protected diiodoindazole.
General Protocol for Sonogashira Coupling of N-Boc-diiodoindazole
dot
Caption: A typical experimental workflow for the Sonogashira coupling of N-Boc-diiodoindazoles.
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To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc-diiodoindazole (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%, if applicable).
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Add anhydrous, degassed solvent (e.g., a 2:1 mixture of Et₃N/DMF).[6]
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Add the terminal alkyne (1.1-2.2 eq., depending on whether mono- or di-substitution is desired).
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Stir the reaction mixture at the desired temperature (e.g., room temperature to 70°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
References
- 1. Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: A mild and flexible strategy to design 2-aza tryptamines - Lookchem [lookchem.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,6-Diiodo-1H-indazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,6-diiodo-1H-indazole and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives?
A1: Common impurities can include unreacted starting materials, mono-iodinated indazole intermediates, and potentially over-iodinated products. Positional isomers (e.g., N1 vs. N2 alkylated derivatives) are also a significant challenge in the synthesis and purification of indazole derivatives.[1][2][3] Decomposition products, often appearing as colored impurities, can also be present due to the light and heat sensitivity of iodinated compounds.[4]
Q2: My purified this compound is a dark color, not the expected off-white solid. What is the cause?
A2: The formation of colored impurities is a common issue with iodinated organic compounds and is often due to the release of free iodine (I₂) upon decomposition.[4] These compounds can be sensitive to light and heat, which can cause the cleavage of the carbon-iodine bond.[4][5] To minimize this, it is recommended to perform reactions and work-up with minimal exposure to light and at lower temperatures.
Q3: I am struggling to separate the N1 and N2 isomers of my alkylated this compound derivative. What purification strategy is most effective?
A3: The separation of N1 and N2 substituted indazole isomers is a known purification challenge due to their often similar polarities.[2] While column chromatography can be attempted, recrystallization from a mixed solvent system is often a more effective and scalable method for separating these isomers.[2] Experimentation with different solvent ratios (e.g., acetone/water, ethanol/water, or tetrahydrofuran/water) is recommended to find the optimal conditions for selective crystallization of one isomer.[2]
Q4: What are the general solubility characteristics of this compound?
A4: this compound has limited solubility in many common organic solvents. It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in methanol.[6] Its solubility in other solvents should be experimentally determined to develop effective purification protocols. The presence of two iodine atoms and the indazole core contributes to its relatively low solubility in non-polar solvents.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the desired product from impurities. Perform thin-layer chromatography (TLC) with a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides good separation (Rf of the target compound around 0.2-0.3).[7] |
| Column Overloading | Loading too much crude material onto the column can result in broad peaks and poor separation. As a general rule, use a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Incorrect Stationary Phase | Standard silica gel may not be suitable for all separations. Consider using alumina (basic or neutral) or reverse-phase silica gel (C18), especially if the compound is sensitive to the acidic nature of silica.[8] |
| Compound Degradation on Column | Iodinated compounds can be unstable on silica gel.[8] To minimize degradation, consider deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) or using a less acidic stationary phase like neutral alumina. Running the column quickly can also help. |
Issue 2: Low Yield or No Crystal Formation During Recrystallization
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[9] |
| Excess Solvent Used | Using too much solvent to dissolve the crude product is a common reason for low recovery. Use the minimum amount of hot solvent required to fully dissolve the material. |
| Solution Cooled Too Quickly | Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] |
| No Nucleation Sites for Crystal Growth | If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus of the solution or adding a seed crystal of the pure compound. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [6] |
| Methanol | Sparingly Soluble | [6] |
Table 2: Recommended Storage Conditions for this compound Derivatives
| Parameter | Condition | Reason | Reference |
| Temperature | 2-8°C | To minimize thermal decomposition. | [6][10] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. | [6][10] |
| Light | Keep in a dark place | To prevent light-induced degradation (photolysis).[4][5][10] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed Solvent System
Objective: To purify crude this compound derivatives by removing more soluble and less soluble impurities. This method is particularly useful for separating N1 and N2 isomers.[2]
Materials:
-
Crude this compound derivative
-
A polar solvent in which the compound is soluble when hot (e.g., acetone, ethanol, or tetrahydrofuran)[2]
-
A non-polar solvent or anti-solvent in which the compound is poorly soluble (e.g., water, hexanes)[2]
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound derivative in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot polar solvent to dissolve the crude product completely.
-
While the solution is still hot, slowly add the anti-solvent dropwise until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold mixture of the two solvents.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate this compound derivatives from impurities with different polarities.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol), determined by TLC analysis.
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the less polar solvent of your chosen eluent system.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed silica is level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Carefully add the eluent to the top of the column and begin elution. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A generalized workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,6-DIIODO (1H)INDAZOLE CAS#: 319472-78-1 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lab-chemicals.com [lab-chemicals.com]
Technical Support Center: N-Protection Strategies for 3,6-Diiodo-1H-indazole in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-diiodo-1H-indazole. The focus is on N-protection strategies and their application in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of this compound necessary for cross-coupling reactions?
A1: The indazole N-H proton is acidic and can interfere with organometallic reagents and catalysts used in cross-coupling reactions.[1] N-protection is crucial for several reasons:
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Preventing Side Reactions: The unprotected N-H can be deprotonated by the basic conditions often employed, leading to the formation of indazolide anions that can complicate the reaction mixture.
-
Improving Solubility: N-protected indazoles often exhibit better solubility in organic solvents used for cross-coupling reactions.
-
Enhancing Reactivity and Yields: Protection of the N-H group can prevent catalyst inhibition and lead to higher yields and cleaner reaction profiles, particularly for Sonogashira and Heck couplings.[2]
-
Directing Regioselectivity: In some cases, the choice of protecting group can influence the regioselectivity of subsequent functionalization steps.
Q2: Which N-protecting group is best for cross-coupling reactions of this compound?
A2: The optimal protecting group depends on the specific cross-coupling reaction conditions and the desired deprotection strategy. Here are some commonly used protecting groups for indazoles:
-
Boc (tert-butyloxycarbonyl): Widely used due to its ease of introduction and removal under acidic conditions. However, it can be labile under strongly basic conditions sometimes used in Suzuki couplings.[2]
-
SEM (2-(trimethylsilyl)ethoxymethyl): A robust protecting group that is stable to a wide range of reaction conditions, including strongly basic and nucleophilic environments.[1] It can be removed with fluoride sources or under acidic conditions. SEM protection can also direct regioselective lithiation at the C3 position.[1]
-
Benzyl (Bn): A stable protecting group that can be removed under neutral conditions via hydrogenolysis. This makes it suitable for substrates with acid- or base-sensitive functional groups.
-
THP (tetrahydropyranyl): An acid-labile protecting group that is easy to introduce. It is a suitable choice when subsequent reaction steps are performed under neutral or basic conditions.
Q3: How can I achieve regioselective mono-functionalization of this compound?
A3: Achieving regioselective mono-functionalization is a key challenge. The relative reactivity of the C3-I and C6-I bonds is influenced by electronic and steric factors. Generally, the C3-position of the indazole ring is more electron-deficient and thus often more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions.[3]
Strategies to control regioselectivity include:
-
Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence which iodine is targeted. Bulky ligands may favor reaction at the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product.
-
Protecting Group: The nature and position of the N-protecting group can influence the steric environment around the C3-iodine, potentially directing the reaction to the C6-position.
-
Stepwise Approach: Protect the indazole nitrogen, perform the first cross-coupling, and then proceed with the second coupling. The electronic nature of the group introduced in the first step will influence the reactivity of the remaining iodine.
Q4: I am observing low to no conversion in my cross-coupling reaction. What are the possible causes?
A4: Low or no conversion can be due to several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. Use fresh catalyst or a pre-catalyst. The formation of palladium black can indicate catalyst decomposition.
-
Base Quality and Strength: The base is crucial for the catalytic cycle. Ensure you are using a dry, high-quality base. The strength of the base can also be critical; consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent and Reagent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. Ensure your boronic acid/ester or alkyne is pure.
-
Reaction Temperature: The reaction may require higher temperatures to proceed, especially for less reactive substrates.
-
Inadequate N-Protection: If the N-H is unprotected, it may be interfering with the catalyst.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Mono-functionalization
| Symptom | Possible Cause | Suggested Solution |
| Mixture of 3- and 6-substituted products, and di-substituted product. | The reactivity difference between C3-I and C6-I is small under the current conditions. | 1. Screen Ligands: Try more sterically demanding ligands (e.g., bulky biaryl phosphines like XPhos or SPhos) to potentially favor reaction at the less hindered position. 2. Lower Temperature: Run the reaction at a lower temperature to favor the kinetically controlled product. 3. Change Catalyst System: For Suzuki couplings, switching from a Pd(PPh₃)₄ system to a Pd(dppf)Cl₂ system, or vice versa, can alter selectivity.[2] |
| Predominant reaction at the undesired position. | The electronic or steric environment favors reaction at the undesired site. | 1. Change Protecting Group: The steric bulk of the N-protecting group can influence the accessibility of the C3-iodine. Consider switching between Boc, SEM, and Benzyl groups. 2. Utilize a Directing Group: If possible, introduce a directing group on the indazole ring to favor reaction at a specific position. |
Issue 2: Low Yield or Incomplete Conversion in Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after prolonged reaction time. | Inactive catalyst, insufficient base, or low reaction temperature. | 1. Check Catalyst: Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more readily activated. 2. Optimize Base: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is finely powdered and dry. 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition. Microwave heating can sometimes improve yields and reduce reaction times.[4] |
| Formation of de-iodinated byproduct. | Proto-dehalogenation is a common side reaction, especially with electron-deficient aryl halides. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried and degassed. 2. Optimize Base: A weaker, non-nucleophilic base might reduce this side reaction. 3. Ligand Choice: Bulky, electron-rich ligands can sometimes suppress hydrodehalogenation. |
| Homocoupling of the boronic acid (in Suzuki reactions). | Presence of oxygen or issues with the palladium catalyst. | 1. Thorough Degassing: Degas the reaction mixture thoroughly before adding the catalyst. 2. Use a Pre-catalyst: Some pre-catalysts are less prone to promoting homocoupling. |
Issue 3: Problems with N-Protection or Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Low yield during N-protection. | Incomplete deprotonation of the indazole N-H or decomposition of the protecting agent. | 1. Stronger Base: For Boc and SEM protection, ensure a sufficiently strong base (e.g., NaH) is used to fully deprotonate the indazole. 2. Fresh Reagents: Use fresh Boc-anhydride or SEM-Cl. |
| Incomplete deprotection. | Deprotection conditions are too mild or the protecting group is too robust. | 1. Boc Deprotection: Increase the concentration of acid (e.g., TFA in DCM) or the reaction time.[5] 2. SEM Deprotection: If acidic conditions are not effective, try using a fluoride source like TBAF in THF.[1] 3. Benzyl Deprotection: Ensure the hydrogenation catalyst (Pd/C) is active and the hydrogen pressure is sufficient. |
| Decomposition of the molecule during deprotection. | The deprotection conditions are too harsh for other functional groups on the molecule. | 1. Milder Conditions: Explore milder deprotection methods. For Boc, consider using milder acids or Lewis acids. 2. Orthogonal Protecting Groups: If multiple protecting groups are present, ensure they are orthogonal to allow for selective removal. |
Data Presentation
Table 1: Summary of N-Protecting Groups for this compound
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Remarks |
| Boc | (Boc)₂O, Base (e.g., NaH, DMAP), Solvent (e.g., THF, CH₂Cl₂) | Acidic (e.g., TFA in CH₂Cl₂, HCl in dioxane)[5] | Good for many applications, but can be labile to strong bases. |
| SEM | SEM-Cl, Base (e.g., NaH), Solvent (e.g., THF) | Fluoride source (e.g., TBAF in THF) or acidic conditions (e.g., HCl)[1] | Very robust, stable to a wide range of conditions. Can direct C3-lithiation.[1] |
| Benzyl (Bn) | BnBr, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | H₂, Pd/C, Solvent (e.g., EtOH, MeOH) | Stable to many reagents; removed under neutral conditions. |
| THP | DHP, Acid catalyst (e.g., p-TsOH), Solvent (e.g., CH₂Cl₂) | Mild acid (e.g., p-TsOH in MeOH) | Easy to introduce and remove; sensitive to acidic conditions. |
Table 2: General Conditions for Cross-Coupling Reactions of N-Protected this compound
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) or PdCl₂(dppf) (2-5) | - | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/H₂O, DMF, Toluene | 80 - 120 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Et₃N, DIPEA | DMF, THF | 25 - 80 |
| Heck | Pd(OAc)₂ (2-5) | P(o-tol)₃ or PPh₃ (4-10) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 |
Note: These are general starting conditions and may require optimization for this compound and specific coupling partners.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Mono-Suzuki Coupling (starting point for optimization)
-
To a degassed solution of N-protected this compound (1.0 equiv) in a suitable solvent (e.g., dioxane/water 4:1, 0.1 M), add the arylboronic acid (1.1 equiv) and a base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Heat the reaction mixture at 80 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Upon consumption of the starting material or when the desired mono-coupled product is maximized, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to isolate the mono-arylated product.
Protocol 3: N-Boc Deprotection
-
Dissolve the N-Boc protected indazole derivative in dichloromethane (0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indazole.
Mandatory Visualization
References
- 1. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 3,6-Diiodo-1H-indazole in reaction media
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3,6-Diiodo-1H-indazole in common reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common organic solvents?
A1: Publicly available quantitative solubility data for this compound is limited. Qualitative assessments indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in methanol. Due to its fused aromatic structure and two heavy iodine atoms, it is expected to have low solubility in non-polar solvents and many polar aprotic solvents.
Researchers are encouraged to experimentally determine solubility in their specific solvent systems. The following table provides a structured format for recording this data.
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| N,N-Dimethylformamide (DMF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| 1,4-Dioxane | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Acetonitrile (MeCN) | 25 | ||
| Toluene | 25 | ||
| User-defined solvent 1 | |||
| User-defined solvent 2 |
Q2: I am setting up a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). What are the best starting solvents to try for this compound?
A2: For cross-coupling reactions involving iodo-indazoles, polar aprotic solvents are generally the most effective starting points. These solvents are often required to dissolve the various components of the reaction, including the palladium catalyst, ligands, and inorganic bases.
-
Recommended Starting Solvents:
-
N,N-Dimethylformamide (DMF): Frequently used for Suzuki, Heck, and Sonogashira couplings due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.
-
1,4-Dioxane: Often used in combination with water (e.g., a 4:1 or 3:1 mixture) for Suzuki reactions, as water can be crucial for the activity of bases like sodium or potassium carbonate.
-
Tetrahydrofuran (THF): Another common choice, particularly for reactions that can be run at moderate temperatures.
-
Q3: My this compound is not dissolving sufficiently, even in recommended solvents like DMF. What troubleshooting steps can I take?
A3: If you are encountering poor solubility, several techniques can be employed to improve dissolution and ensure a homogeneous reaction mixture.
-
Increase Temperature: The solubility of most organic solids increases with temperature.[1][2][3] Gently warming the reaction mixture while stirring can significantly improve the dissolution of the starting material. For many cross-coupling reactions, heating to temperatures between 80-120 °C is standard practice. Always ensure the chosen solvent is stable at the target temperature.
-
Use a Co-solvent: Adding a second, miscible solvent can alter the overall polarity of the reaction medium and improve solubility. For example, if your compound has some non-polar character, adding a small amount of a less polar solvent like toluene to a primary solvent like DMF can sometimes aid dissolution.
-
Apply Sonication: Mechanical agitation via sonication can be a powerful tool to break down solid aggregates and enhance the rate of dissolution.[4][5][6] Using a laboratory ultrasonic bath during the initial mixing of reagents can help create a fine suspension or a fully dissolved solution before heating is applied.
-
Protect the Indazole N-H: The acidic proton on the indazole nitrogen can sometimes lead to poor solubility or side reactions. Protecting this position with a suitable group (e.g., Boc, SEM, or THP) alters the molecule's polarity and hydrogen bonding capabilities, which can dramatically improve its solubility in a wider range of organic solvents. This is a more involved chemical step but can be highly effective.
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility
This protocol provides a standardized method for quantitatively measuring the solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of solid this compound (e.g., 50-100 mg) to a sealed vial containing a known volume (e.g., 2.0 mL) of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed vial in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours).
-
Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle completely. This can be accelerated by centrifugation.
-
Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol 2: Enhancing Dissolution with Sonication for Reaction Setup
This protocol describes the use of a standard ultrasonic bath to aid in the dissolution of reagents.
-
Reagent Addition: In your reaction vessel (e.g., a round-bottom flask or microwave vial), add the this compound and any other solid reagents.
-
Solvent Addition: Add the chosen reaction solvent to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level inside the vessel.
-
Agitation: Turn on the sonicator and allow it to run for 5-15 minutes. You should observe the solid material breaking apart and dispersing into the solvent.
-
Visual Inspection: After sonication, visually inspect the mixture. If the solid has not fully dissolved, it should be a fine, homogeneous suspension.
-
Proceed with Reaction: Proceed with the addition of any liquid reagents and/or begin heating the reaction mixture as required by your primary protocol. The initial dispersion will facilitate complete dissolution upon heating.
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for addressing solubility issues and the interplay of factors that influence solubility.
References
- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of 3,6-Disubstituted Indazoles
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity, a critical challenge in the synthesis of 3,6-disubstituted indazoles and their derivatives. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?
A1: The indazole ring exhibits annular tautomerism, meaning a proton can reside on either of the two nitrogen atoms, leading to the 1H-indazole and 2H-indazole tautomers.[1][2] The 1H-tautomer is generally the more thermodynamically stable form.[1] When performing reactions like alkylation or acylation, the reaction can occur at either nitrogen, often resulting in a mixture of N1- and N2-substituted products.[1][2] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules and necessitates careful control over reaction conditions.[1]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?
A2: Several factors critically influence the ratio of N1 and N2 products. These include:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position tend to favor N1 alkylation due to steric hindrance around the N2 position.[3] Conversely, electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C-7 position can strongly direct substitution to the N2 position.[4]
-
Reaction Conditions: The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[3][4] Acidic conditions, on the other hand, can promote N2-alkylation.[1]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[4]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1]
Q3: Which synthetic routes are preferred for selectively obtaining 2H-indazoles (N2-substituted)?
A3: While direct alkylation can be tuned for N2-selectivity, certain synthetic routes are designed to specifically yield 2H-indazoles. The Cadogan reductive cyclization is a prominent method that involves the reductive cyclization of ortho-imino-nitrobenzene substrates to selectively form the 2H-indazole core.[1][5] Modern, one-pot modifications of this reaction have significantly improved its efficiency and substrate scope.[5] Additionally, palladium-catalyzed methods have been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[1]
Troubleshooting Guides
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: Achieving high N1-selectivity often involves using conditions that favor the thermodynamically stable product or leveraging steric hindrance.
-
Change your Base/Solvent System: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[3] This system has been shown to provide >99% N1 regioselectivity for indazoles with various C-3 substituents.[4][6]
-
Evaluate Your Substituents: The presence of a bulky substituent at the C-3 position (e.g., tert-butyl, carboxymethyl, or carboxamide groups) strongly favors the formation of the N1-isomer, especially when using the NaH/THF system.[4] This is attributed to steric hindrance around the N2 position.[1]
-
Consider Thermodynamic Equilibration: N1-substituted indazoles can be obtained through thermodynamic equilibration, which favors the more stable N1 product.[4][7]
Problem: I need to synthesize the N2-substituted indazole, but my direct alkylation favors the N1 isomer. What should I do?
Solution: To favor the N2-isomer, you should employ strategies that operate under kinetic control or use substituent-directed synthesis.
-
Introduce an Electron-Withdrawing Group: If your synthetic route allows, installing an electron-withdrawing group (EWG) such as -NO₂ or -CO₂Me at the C-7 position can provide excellent N2-regioselectivity (≥ 96%).[4]
-
Use a Different Synthetic Route: Instead of direct alkylation of a pre-formed indazole ring, consider a method that builds the ring to favor N2 substitution. The Cadogan reductive cyclization is an excellent choice for this purpose.[1][5]
-
Attempt a Mitsunobu Reaction: N-alkylation of indazoles under Mitsunobu conditions has been shown to have a strong preference for the formation of the N2-regioisomer.[4]
Data Presentation
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity for a Model Indazole
| Entry | Base | Solvent | Temperature (°C) | N1/N2 Ratio | Predominant Isomer | Reference |
|---|---|---|---|---|---|---|
| 1 | NaH | THF | RT | >99:1 | N1 | [4][6] |
| 2 | Cs₂CO₃ | DMF | 90 | Varies | N1/N2 Mixture | [7][8] |
| 3 | K₂CO₃ | DMF | RT | 44:40 | N1/N2 Mixture | [2] |
| 4 | NaH | DMF | RT | Lower N1 Yield | N1 | [2] |
| 5 | - (Mitsunobu) | THF | RT | 1:2.5 | N2 |[4] |
Table 2: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (using NaH/THF)
| Entry | Substituent Position | Substituent Type | N1/N2 Ratio | Predominant Isomer | Reference |
|---|---|---|---|---|---|
| 1 | C-3 | Bulky (e.g., t-Bu, -CO₂Me) | >99:1 | N1 | [4][6] |
| 2 | C-7 | EWG (e.g., -NO₂, -CO₂Me) | ≤4:96 | N2 | [4] |
| 3 | C-3 | Aryl (e.g., Ph) | Favors N1 | N1 | [7] |
| 4 | Unsubstituted | - | Favors N1 | N1 |[7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3,6-Diiodo-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,6-Diiodo-1H-indazole. Our aim is to address specific issues that may be encountered during the scale-up of this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 6-Iodo-1H-indazole. The synthesis involves the iodination of 6-iodo-1H-indazole to introduce a second iodine atom at the 3-position of the indazole ring.[1]
Q2: Are there significant challenges with regioselectivity when synthesizing this compound?
A2: While N-alkylation of indazoles can lead to mixtures of N1 and N2 isomers, the direct iodination of 6-iodo-1H-indazole is expected to proceed with high regioselectivity at the C3 position.[2][3] This is due to the electronic properties of the indazole ring. However, controlling reaction conditions is crucial to prevent side reactions.
Q3: What are the critical parameters to control during the scale-up of the iodination reaction?
A3: Key parameters to control during the scale-up include:
-
Temperature: Exothermic reactions can lead to side product formation. Careful temperature control is essential.
-
Reagent Addition: Slow and controlled addition of the iodinating agent is recommended to maintain temperature and ensure homogenous reaction conditions.
-
Mixing: Efficient stirring is crucial in large-scale reactions to ensure proper mixing of reagents and prevent localized overheating.
-
Purity of Starting Material: The purity of the 6-iodo-1H-indazole can significantly impact the yield and purity of the final product.
Q4: What are the potential side products in the synthesis of this compound?
A4: Potential side products can include unreacted starting material (6-iodo-1H-indazole), mono-iodinated species if the reaction is incomplete, and potential impurities arising from the degradation of reagents or products, especially at elevated temperatures.[4]
Q5: How can I effectively monitor the progress of the reaction?
A5: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques will allow you to track the consumption of the starting material and the formation of the desired product.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of product during workup. 3. Suboptimal reaction conditions. 4. Impure starting material. | 1. Extend the reaction time and continue monitoring by TLC/HPLC. 2. Ensure the workup procedure is performed at an appropriate temperature and pH. 3. Re-evaluate the stoichiometry of reagents, reaction temperature, and solvent. Consider a slight excess of the iodinating agent. 4. Verify the purity of the 6-iodo-1H-indazole using NMR or other analytical techniques. |
| Presence of Starting Material (6-Iodo-1H-indazole) in the Final Product | 1. Insufficient amount of iodinating agent. 2. Short reaction time. 3. Poor mixing on a larger scale. | 1. Increase the equivalents of the iodinating agent (e.g., iodine) and base (e.g., potassium carbonate). 2. Increase the reaction time and monitor for the disappearance of the starting material spot on TLC. 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Difficulty in Product Purification | 1. Co-elution of impurities with the product during column chromatography. 2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. If the product is unstable on silica gel, consider using a different stationary phase like alumina or performing a recrystallization.[5] |
| Reaction Stalls or Proceeds Very Slowly | 1. Low reaction temperature. 2. Inefficient base. 3. Catalyst deactivation (if applicable). | 1. Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition. 2. Ensure the base used (e.g., potassium carbonate) is of good quality and sufficient quantity. 3. If a catalyst is used, ensure it is active and not poisoned by impurities. |
Experimental Protocols
Synthesis of 6-Iodo-1H-indazole from 6-Bromo-1H-indazole
This procedure is based on a copper-catalyzed Finkelstein reaction.
Materials:
-
6-Bromo-1H-indazole
-
Potassium iodide (KI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
1,4-Dioxane
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
Procedure:
-
To a reaction vessel, add 6-bromo-1H-indazole (1.0 eq), potassium iodide (2.0-3.0 eq), and 1,4-dioxane.
-
Add copper(I) iodide (0.1-0.2 eq) and N,N'-dimethylethylenediamine (0.2-0.4 eq).
-
Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-iodo-1H-indazole.[1][6]
| Parameter | Value |
| Starting Material | 6-Bromo-1H-indazole |
| Key Reagents | KI, CuI, DMEDA |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux |
| Reaction Time | 24-48 hours |
| Reported Yield | ~85%[1] |
Synthesis of this compound from 6-Iodo-1H-indazole
This procedure is based on the direct iodination of the indazole ring.
Materials:
-
6-Iodo-1H-indazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-iodo-1H-indazole (1.0 eq) in DMF in a reaction vessel.
-
Add potassium carbonate (2.0-3.0 eq) or potassium hydroxide to the solution and stir.
-
Slowly add a solution of iodine (1.1-1.5 eq) in DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry under vacuum to yield this compound.[3][7][8]
| Parameter | Value |
| Starting Material | 6-Iodo-1H-indazole |
| Iodinating Agent | Iodine (I₂) |
| Base | K₂CO₃ or KOH |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Visualized Workflows
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,6-Diiodo-1H-indazole and 3,6-Dibromo-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the indazole scaffold is a cornerstone in the development of novel therapeutics and functional materials. The 3,6-dihalo-1H-indazoles are key synthons, offering two reactive sites for diversification through cross-coupling reactions. The choice between using a diiodo or a dibromo substituted indazole can significantly influence reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 3,6-diiodo-1H-indazole and 3,6-dibromo-1H-indazole, supported by established chemical principles and illustrative experimental data.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between this compound and 3,6-dibromo-1H-indazole lies in the inherent properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium catalyst. The weaker C-I bond undergoes oxidative addition more readily, generally leading to faster reaction
A Spectroscopic Guide to 3,6-Diiodo-1H-indazole and its Regioisomers
For researchers, scientists, and drug development professionals, the precise structural characterization of regioisomers is a critical step in the synthesis and development of new chemical entities. The substitution pattern on a core scaffold like 1H-indazole can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative spectroscopic analysis of 3,6-diiodo-1H-indazole and its potential regioisomers, 3,5-diiodo-1H-indazole and 3,7-diiodo-1H-indazole.
While experimental data for these specific diiodo-regioisomers is not widely published, this guide presents predicted spectroscopic data based on established principles and data from related substituted indazoles.[1][2] This information serves as a valuable predictive framework for the identification and differentiation of these compounds.
Spectroscopic Analysis Workflow
The general workflow for the synthesis, separation, and spectroscopic characterization of diiodo-1H-indazole regioisomers is outlined below. This process ensures the unambiguous identification of each isomer.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and its regioisomers. All isomers share the same molecular formula (C₇H₄I₂N₂) and molecular weight (369.93 g/mol ).[3]
¹H NMR Spectroscopy (Predicted)
The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons on the benzene ring. The positions of the iodine atoms will cause distinct splitting patterns and chemical shifts for the aromatic protons, which is key to differentiating the isomers.
| Proton | This compound (δ, ppm) | 3,5-Diiodo-1H-indazole (δ, ppm) | 3,7-Diiodo-1H-indazole (δ, ppm) |
| NH | ~13.5 (s, 1H) | ~13.4 (s, 1H) | ~13.6 (s, 1H) |
| H-4 | ~7.4 (d) | ~7.8 (d) | ~7.2 (t) |
| H-5 | ~7.2 (dd) | - | ~7.0 (d) |
| H-7 | ~7.9 (d) | ~7.6 (s) | - |
Note: Predicted chemical shifts are in ppm relative to TMS in DMSO-d₆. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and t (triplet).
¹³C NMR Spectroscopy (Predicted)
The carbon chemical shifts are also influenced by the positions of the iodine substituents. The carbons directly bonded to iodine (C-I) will show the most significant shifts.
| Carbon | This compound (δ, ppm) | 3,5-Diiodo-1H-indazole (δ, ppm) | 3,7-Diiodo-1H-indazole (δ, ppm) |
| C-3 | ~91.0 | ~90.5 | ~91.5 |
| C-3a | ~141.5 | ~142.0 | ~140.0 |
| C-4 | ~125.0 | ~130.0 | ~123.0 |
| C-5 | ~128.0 | ~95.0 | ~129.0 |
| C-6 | ~98.0 | ~122.0 | ~121.0 |
| C-7 | ~115.0 | ~118.0 | ~93.0 |
| C-7a | ~140.0 | ~139.5 | ~141.0 |
Note: Predicted chemical shifts are in ppm relative to TMS in DMSO-d₆.
FT-IR Spectroscopy (Predicted)
The FT-IR spectra are expected to show characteristic absorptions for the N-H and C-H bonds of the indazole ring. The substitution pattern is less likely to cause major, easily distinguishable shifts in the primary vibrational frequencies compared to NMR.
| Functional Group | This compound (ṽ, cm⁻¹) | 3,5-Diiodo-1H-indazole (ṽ, cm⁻¹) | 3,7-Diiodo-1H-indazole (ṽ, cm⁻¹) |
| N-H Stretch | ~3300-3400 (broad) | ~3300-3400 (broad) | ~3300-3400 (broad) |
| C-H Aromatic Stretch | ~3100 | ~3100 | ~3100 |
| C=C Aromatic Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-I Stretch | ~600-500 | ~600-500 | ~600-500 |
Mass Spectrometry
All regioisomers will exhibit the same molecular ion peak in mass spectrometry due to their identical molecular formula.
| Parameter | This compound | 3,5-Diiodo-1H-indazole | 3,7-Diiodo-1H-indazole |
| Molecular Formula | C₇H₄I₂N₂ | C₇H₄I₂N₂ | C₇H₄I₂N₂ |
| Molecular Weight | 369.93 | 369.93 | 369.93 |
| [M]⁺ (m/z) | 370 | 370 | 370 |
Experimental Protocols
Standardized protocols should be employed for the spectroscopic analysis of the diiodo-1H-indazole regioisomers to ensure data comparability.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Internal Standard : Tetramethylsilane (TMS) is used for chemical shift referencing (δ = 0.00 ppm).[2]
-
¹H NMR Acquisition : A standard one-dimensional ¹H spectrum should be acquired with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]
-
¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is typically acquired. A larger number of scans is generally required due to the low natural abundance of ¹³C.[2]
-
Data Referencing : Chemical shifts are reported in parts per million (ppm) relative to TMS, using the residual solvent peak as a secondary internal standard.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A standard FT-IR spectrometer.
-
Sample Preparation : Samples are typically prepared as potassium bromide (KBr) pellets. Approximately 1 mg of the sample is ground with 100 mg of dry KBr and pressed into a thin pellet.[4]
-
Data Acquisition : Spectra are usually recorded in the 4000-400 cm⁻¹ range.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, for instance, one coupled with a gas chromatography system (GC-MS) or with electrospray ionization (ESI-MS).
-
Ionization Mode : Electron Ionization (EI) at 70 eV is common for less polar and volatile compounds.[4] ESI is suitable for more polar molecules.
-
Mass Range : A typical mass range for analysis would be m/z 50-500.
-
Data Acquisition : The molecular ion peak ([M]⁺) is reported.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
The differentiation of this compound and its regioisomers heavily relies on ¹H and ¹³C NMR spectroscopy. The predicted differences in chemical shifts and coupling patterns of the aromatic protons provide the most definitive method for structural elucidation. While FT-IR and mass spectrometry are crucial for confirming functional groups and molecular weight, respectively, they are less effective in distinguishing between these positional isomers. The data and protocols presented in this guide offer a solid foundation for researchers working on the synthesis and characterization of these and other substituted indazole derivatives.
References
Biological activity of 3,6-Diiodo-1H-indazole derivatives compared to other halogenated indazoles
A Comparative Guide to the Biological Activity of Halogenated Indazole Derivatives For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Halogenation of the indazole ring is a common strategy to modulate the potency and selectivity of these compounds. This guide provides a comparative overview of the biological activity of various halogenated indazole derivatives, with a particular focus on kinase inhibition and anticancer effects.
While 3,6-diiodo-1H-indazole and its derivatives are valuable synthetic intermediates for the preparation of pharmacologically active compounds, including protein kinase inhibitors, publicly available data on their specific biological activity is limited.[1][2] Therefore, this guide will focus on comparing the activities of other well-characterized halogenated indazoles to elucidate structure-activity relationships.
Quantitative Comparison of Biological Activity
The following table summarizes the biological activities of selected halogenated indazole derivatives against various cellular and enzymatic targets. The data is presented to highlight the influence of the nature and position of halogen substituents on the indazole core.
| Compound Class | Specific Derivative(s) | Target(s) | Assay Type | IC50 Value(s) | Reference(s) |
| Fluoro-substituted Indazoles | 1H-indazol-3-amine derivatives with fluorine substitution at the 6-position of the indazole ring. | FGFR1, FGFR2 | Enzymatic Kinase Assay | FGFR1: < 4.1 nM, FGFR2: 2.0 nM | [3] |
| Chloro-substituted Indazoles | 3-chloro-6-nitro-1H-indazole derivatives. | Leishmania species | Antileishmanial Activity Assay (MTT) | Moderate to strong activity against L. infantum. | [4] |
| Bromo-substituted Indazoles | 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | IDO1 Enzyme | Enzyme Inhibition Assay | 720 nM | [5] |
| Mixed Halogen-substituted Indazoles | 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazole derivative. | Not specified | Not specified | Not specified | [5] |
| Non-halogenated Indazole Amide Derivative | Compound 2f | Anticancer (various cell lines) | Antiproliferative Assay (MTT) | 0.23–1.15 µM | [1] |
| Indazole-based PLK4 Inhibitor | Compound C05 | Polo-like kinase 4 (PLK4) | Kinase Inhibition Assay | < 0.1 nM | [1] |
Note: The absence of specific inhibitory data for this compound derivatives in comparative studies underscores their current primary role as synthetic precursors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay is used to determine the potency of compounds in inhibiting the activity of a specific kinase.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a suitable substrate, and ATP in a buffer solution.
-
Compound Incubation: The test compounds, dissolved in an appropriate solvent (e.g., DMSO), are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Kinase Reaction: The reaction is initiated and incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
ATP Quantification: After the kinase reaction, the amount of remaining ATP is quantified using a luciferase-luciferin system. The luminescence generated is proportional to the ATP concentration.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the control reaction. IC50 values, representing the concentration of the compound that inhibits 50% of the kinase activity, are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1][6]
Antiproliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, an MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][6][7]
Signaling Pathway and Experimental Workflow
Many halogenated indazole derivatives exert their biological effects by inhibiting protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Workflow of the MTT assay for assessing antiproliferative activity.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,6-DIIODO (1H)INDAZOLE CAS#: 319472-78-1 [m.chemicalbook.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 3,6-Diiodo-1H-indazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics, particularly in oncology. Among the various starting materials, 3,6-diiodo-1H-indazole serves as a valuable and highly reactive building block for introducing molecular diversity at two key positions. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions used to functionalize this compound, namely Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. We present a comparison of their performance, detailed experimental protocols, and structural validation data for the resulting products. Additionally, we explore alternative synthetic routes to 3,6-disubstituted indazoles that do not rely on the di-iodinated precursor.
Performance Comparison of Cross-Coupling Reactions on this compound
The choice of cross-coupling reaction significantly impacts the yield, reaction time, and regioselectivity of the functionalization of this compound. While the C3-iodide is generally more reactive than the C6-iodide, the specific reaction conditions can be tuned to favor either mono- or di-substitution. Below is a comparative summary of the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
| Reaction | Typical Reagents | Catalyst/Ligand | Base | Solvent | Typical Yields | Key Advantages | Key Challenges |
| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 60-95% | High functional group tolerance; commercially available reagents. | Potential for side reactions; removal of boron-containing byproducts. |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | THF, DMF | 70-90% | Mild reaction conditions; direct introduction of alkynyl moieties. | Sensitivity to oxygen; potential for homocoupling of alkynes. |
| Buchwald-Hartwig Amination | Primary/secondary amines | Pd₂(dba)₃, Xantphos, BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 50-85% | Direct C-N bond formation; wide range of amine coupling partners. | Strong bases can be incompatible with some functional groups; catalyst poisoning by some amines. |
Structural Validation Data
Accurate structural elucidation of the reaction products is critical. The following tables provide representative ¹H and ¹³C NMR data for 3,6-disubstituted indazole derivatives.
Table 1: ¹H NMR Data (δ, ppm) of Representative 3,6-Disubstituted-1H-indazoles in CDCl₃
| Substituent at C3 | Substituent at C6 | H-1 (br s) | H-4 (d) | H-5 (d) | H-7 (s) | Other signals |
| Phenyl | Phenyl | ~10.5 | ~7.8 | ~7.5 | ~8.2 | 7.2-7.7 (m, Ar-H) |
| Phenylethynyl | Phenylethynyl | ~10.2 | ~7.7 | ~7.4 | ~8.0 | 7.3-7.6 (m, Ar-H) |
| Morpholinyl | Morpholinyl | ~9.8 | ~7.2 | ~7.0 | ~7.5 | 3.8-4.0 (t, OCH₂), 3.0-3.2 (t, NCH₂) |
Table 2: ¹³C NMR Data (δ, ppm) of Representative 3,6-Disubstituted-1H-indazoles in CDCl₃
| Substituent at C3 | Substituent at C6 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other signals |
| Phenyl | Phenyl | ~142 | ~122 | ~121 | ~120 | ~135 | ~110 | ~140 | 127-130 (Ar-C) |
| Phenylethynyl | Phenylethynyl | ~90 | ~123 | ~122 | ~121 | ~118 | ~111 | ~141 | 80-95 (alkynyl-C), 128-132 (Ar-C) |
| Morpholinyl | Morpholinyl | ~150 | ~120 | ~115 | ~118 | ~145 | ~105 | ~138 | 67 (OCH₂), 45 (NCH₂) |
Experimental Protocols
General Procedure for Suzuki Coupling
To a solution of this compound (1.0 equiv) in a mixture of dioxane and water (4:1) are added the arylboronic acid (2.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv). The mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 equiv), terminal alkyne (2.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv) in a mixture of THF and Et₃N (2:1) is degassed with argon for 15 minutes. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[1]
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv), the amine (2.5 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (3.0 equiv) in toluene is degassed with argon for 20 minutes. The reaction mixture is heated at 110 °C for 18 hours in a sealed tube. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.
Alternative Synthetic Routes
While functionalization of this compound is a powerful strategy, alternative methods can be employed to synthesize 3,6-disubstituted indazoles, often with different regiochemical control or functional group tolerance.
One notable alternative is the Fischer indole synthesis, which can be adapted for indazole synthesis. Another approach involves the cyclization of appropriately substituted hydrazones.[2] For instance, a 2-amino-5-substituted benzophenone can be converted to its hydrazone and subsequently cyclized to a 3,6-disubstituted indazole.[2] These methods offer access to a diverse range of indazole derivatives without the need for halogenated precursors.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate a typical cross-coupling reaction pathway and a general experimental workflow.
References
Comparing the efficacy of different protecting groups for 3,6-Diiodo-1H-indazole
A Comparative Guide to Protecting Groups for 3,6-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of the nitrogen atom in the indazole ring is a critical step in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. The choice of protecting group can significantly impact the overall efficiency and success of a synthetic route. This guide provides an objective comparison of common protecting groups for this compound, offering a summary of their performance based on data from structurally related indazoles, along with detailed experimental protocols.
Comparison of Protecting Group Efficacy
The selection of an appropriate N-protecting group for this compound is crucial for its subsequent functionalization. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. While direct comparative studies on this compound are limited, data from analogous structures, such as 3-iodo-6-methyl-4-nitro-1H-indazole, provide valuable insights into the expected performance of different protecting groups.
| Protecting Group | Protection Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | ~95% | TBAF or HCl | High stability to a wide range of nucleophilic, basic, and reductive conditions. | Can be difficult to remove in the presence of other silyl groups. |
| Benzyl (Bn) | ~90% | Hydrogenolysis (H₂, Pd/C) | Robust and stable to many reagents; removable under neutral conditions. | Not suitable for molecules with other reducible functional groups. |
| THP (Tetrahydropyranyl) | ~85% | Mild acid (e.g., p-TsOH) | Easy to introduce and remove under mild acidic conditions. | Labile to strong acids and may not be suitable for all synthetic routes. |
Experimental Workflow
The general workflow for the protection of this compound involves the reaction of the indazole with a suitable electrophile in the presence of a base to afford the N-protected product. The choice of base and solvent is dependent on the specific protecting group being introduced.
Detailed Experimental Protocols
The following protocols are adapted from methodologies for structurally similar indazoles and can serve as a starting point for the N-protection of this compound.[1] Optimization of reaction conditions may be necessary to achieve the best results.
SEM (2-(Trimethylsilyl)ethoxymethyl) Protection
The SEM group is a reliable protecting group for indazoles, offering high stability to a broad range of reaction conditions.[1]
Protection Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reagent Addition: After stirring for 30 minutes, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by column chromatography.
Deprotection Protocol:
-
Dissolution: Dissolve the N-SEM protected indazole in THF.
-
Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Benzyl (Bn) Protection
The benzyl group is a robust protecting group that can be removed under neutral conditions via hydrogenolysis.[1]
Protection Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv).
-
Reagent Addition: Add benzyl bromide (BnBr, 1.1 equiv).
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Deprotection Protocol:
-
Dissolution: Dissolve the N-benzyl indazole in ethanol or methanol.
-
Catalyst Addition: Add palladium on carbon (10% Pd/C, 10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (typically 4-24 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography if necessary.
THP (Tetrahydropyranyl) Protection
The THP group is an acetal-based protecting group that is readily introduced and removed under mild acidic conditions.[1]
Protection Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with DCM.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Deprotection Protocol:
-
Dissolution: Dissolve the N-THP indazole in methanol.
-
Acidification: Add a catalytic amount of p-TsOH.
-
Reaction: Stir at room temperature for 1-3 hours until deprotection is complete.
-
Work-up: Neutralize the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
Benchmarking Synthesis of 3,6-Diiodo-1H-indazole: A Comparative Analysis of Synthetic Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of synthetic routes to 3,6-Diiodo-1H-indazole, a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Axitinib. We will objectively analyze the direct iodination of 6-iodo-1H-indazole against a plausible multi-step alternative involving a Sandmeyer reaction and subsequent iodination, presenting supporting experimental data where available.
The strategic placement of iodine atoms on the indazole scaffold provides synthetic handles for further molecular elaboration through cross-coupling reactions. Consequently, the efficient and high-yielding synthesis of di-iodinated indazoles is of significant interest. This guide focuses on this compound and evaluates two primary synthetic strategies.
Method 1: Direct C-3 Iodination of 6-Iodo-1H-indazole
The most direct route to this compound involves the electrophilic iodination of the C-3 position of the readily available 6-iodo-1H-indazole. The C-3 position of the indazole ring is known to be susceptible to electrophilic substitution.
Experimental Protocol
A general and widely adopted method for the C-3 iodination of unprotected indazoles is utilized for this synthesis.
Materials:
-
6-Iodo-1H-indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (aqueous)
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred solution of 6-iodo-1H-indazole in DMF, add potassium hydroxide pellets portion-wise.
-
Following the dissolution of the base, add molecular iodine (I₂) to the reaction mixture.
-
Allow the reaction to stir at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an ice-water bath.
-
Quench the excess iodine by the dropwise addition of an aqueous solution of sodium thiosulfate until the characteristic iodine color dissipates.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Method 2: Multi-step Synthesis via Sandmeyer Reaction and Subsequent Iodination
An alternative approach to this compound involves the construction of the indazole ring from a di-substituted aniline precursor. A plausible, albeit more protracted, route starts with the synthesis of 6-amino-1H-indazole, followed by a Sandmeyer reaction to introduce the first iodine atom, and then a final iodination at the C-3 position.
Experimental Protocol
This multi-step synthesis is composed of three key stages:
Step 1: Synthesis of 6-Amino-1H-indazole (Illustrative) The synthesis of the indazole ring can be achieved through various methods, including the cyclization of substituted anilines. For the purpose of this comparison, we will consider 6-amino-1H-indazole as the starting material for the subsequent Sandmeyer reaction.
Step 2: Synthesis of 6-Iodo-1H-indazole via Sandmeyer Reaction The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.
Materials:
-
6-Amino-1H-indazole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Copper(I) Iodide (CuI) (catalyst, optional but recommended)
Procedure:
-
Dissolve 6-amino-1H-indazole in an aqueous solution of hydrochloric acid and cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the cooled mixture to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water, and optionally add a catalytic amount of copper(I) iodide.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Isolate the crude 6-iodo-1H-indazole by filtration or extraction and purify by recrystallization or column chromatography.
Step 3: C-3 Iodination of 6-Iodo-1H-indazole The final step is identical to the direct iodination method described in Method 1.
Comparative Data
For a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic methodologies. It is important to note that specific yield and purity for the direct synthesis of this compound are not widely reported in publicly available literature, and thus the data for Method 1 is based on typical yields for C-3 iodination of similar indazole derivatives. The data for Method 2 is presented as a cumulative estimation based on typical yields for each individual reaction type.
| Parameter | Method 1: Direct C-3 Iodination | Method 2: Multi-step Synthesis |
| Starting Material | 6-Iodo-1H-indazole | 6-Amino-1H-indazole |
| Key Reactions | Electrophilic Iodination | Diazotization, Sandmeyer Reaction, Electrophilic Iodination |
| Number of Steps | 1 | 3 |
| Estimated Overall Yield | Good to Excellent (typically >80%) | Moderate (cumulative yield of multiple steps) |
| Purity of Final Product | High (typically >97% after purification) | High (purification required at each step) |
| Reaction Time | Typically a few hours | Can span over a day or more for all steps |
| Reagent Complexity | Relatively simple and common lab reagents | Involves handling of potentially unstable diazonium salts |
| Process Scalability | Generally straightforward to scale up | Scalability can be challenging due to the nature of the Sandmeyer reaction |
Visualization of Synthetic Pathways
To further illustrate the differences between the two synthetic approaches, the following diagrams outline the experimental workflows.
Caption: Workflow for the direct C-3 iodination of 6-iodo-1H-indazole.
Comparative Analysis of Synthetic Routes to 3,6-Diiodo-1H-indazole and Their Byproduct Profiles
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3,6-Diiodo-1H-indazole, offering a comparative analysis of synthetic methodologies with a focus on byproduct formation, supported by experimental protocols and data.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including the potent tyrosine kinase inhibitor Axitinib. The purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary synthetic route to this compound—direct iodination of 6-iodo-1H-indazole—and a plausible alternative, the de novo synthesis from a substituted aniline precursor. The discussion will focus on the analysis of potential byproducts, supported by detailed experimental protocols and data presentation.
Data Summary
The following tables summarize the key comparative data between the two synthetic routes discussed.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Direct Iodination | Route 2: De Novo Synthesis from 4-Iodo-2-methyl-5-nitroaniline |
| Starting Material | 6-Iodo-1H-indazole | 4-Iodo-2-methyl-5-nitroaniline |
| Overall Yield | Good to Excellent | Moderate |
| Key Reagents | Iodine, Potassium Hydroxide, DMF | Sodium Nitrite, Acid, Reducing Agent |
| Primary Byproducts | Unreacted 6-Iodo-1H-indazole, Regioisomers (e.g., 3,5-diiodo-1H-indazole), Tri-iodo-1H-indazole | Incompletely cyclized intermediates, Diazonium salt-related byproducts |
| Process Simplicity | Relatively straightforward, one-pot reaction from the precursor. | Multi-step process requiring careful control of reaction conditions. |
| Purification | Requires careful chromatographic separation to remove isomeric byproducts. | May require multiple purification steps between stages. |
Table 2: Potential Byproducts and Their Identification
| Byproduct | Potential Origin | Identification Method |
| 6-Iodo-1H-indazole | Incomplete reaction (Route 1) | HPLC, NMR |
| 3,5-Diiodo-1H-indazole | Non-regioselective iodination (Route 1) | HPLC, NMR |
| Tri-iodo-1H-indazole | Over-iodination (Route 1) | HPLC, Mass Spectrometry |
| Incompletely cyclized intermediates | Incomplete reaction (Route 2) | HPLC, Mass Spectrometry |
| Diazonium salt byproducts | Side reactions of the diazonium intermediate (Route 2) | HPLC, Mass Spectrometry |
Experimental Protocols
Route 1: Synthesis of this compound by Direct Iodination of 6-Iodo-1H-indazole
This route is a common and direct method for the synthesis of this compound.
Experimental Workflow:
Direct Iodination Workflow
Materials:
-
6-Iodo-1H-indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-iodo-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of iodine (1.5 eq) in DMF to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate to quench excess iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Byproduct Analysis for Route 1
The primary byproducts in this synthesis arise from incomplete reaction or lack of regioselectivity.
-
Unreacted 6-Iodo-1H-indazole: This is the most common impurity if the reaction does not go to completion. It can be readily identified by HPLC and ¹H NMR.
-
Regioisomeric Diiodoindazoles: While the C3 position is the most nucleophilic and thus the most likely site of the second iodination, small amounts of other isomers such as 3,5-diiodo-1H-indazole or 3,7-diiodo-1H-indazole may be formed. These isomers can be challenging to separate from the desired product and require careful analytical characterization, typically by high-resolution NMR and HPLC with reference standards.
-
Tri-iodo-1H-indazole: Over-iodination can lead to the formation of tri-iodinated species, although this is generally a minor byproduct under controlled conditions. Mass spectrometry is the most effective tool for its detection.
Route 2: De Novo Synthesis of this compound from 4-Iodo-2-methyl-5-nitroaniline (Hypothetical)
Logical Relationship of De Novo Synthesis:
De Novo Synthesis Pathway
Experimental Protocol (Proposed):
-
Diazotization: 4-Iodo-2-methyl-5-nitroaniline is treated with sodium nitrite in an acidic medium to form the corresponding diazonium salt.
-
Reduction and Cyclization: The nitro group of the diazonium salt is selectively reduced to an amino group. The resulting intermediate would be prone to intramolecular cyclization to form the indazole ring.
-
Aromatization: The cyclized intermediate undergoes aromatization to yield this compound.
Byproduct Analysis for Route 2
This multi-step synthesis presents a different set of potential byproducts.
-
Incompletely Cyclized Intermediates: If the cyclization step is not efficient, the precursor aniline derivative may remain as a significant impurity.
-
Diazonium Salt-Related Byproducts: Diazonium salts are highly reactive and can undergo various side reactions, such as decomposition or substitution, leading to a range of impurities that would need to be characterized by LC-MS.
Comparison of Alternatives
Route 1 (Direct Iodination) is generally preferred for its simplicity and higher overall yield. However, the key challenge lies in the purification of the final product to remove structurally similar byproducts, particularly regioisomers. This requires robust analytical methods and optimized chromatographic conditions.
Route 2 (De Novo Synthesis) offers the potential for better control of the substitution pattern from the outset, potentially leading to a cleaner product profile with respect to isomeric impurities. However, it is a longer and more complex synthesis, likely with a lower overall yield and its own set of challenging purification steps between the various stages.
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the direct iodination of 6-iodo-1H-indazole. The primary challenge in this approach is the control of regioselectivity and the subsequent purification to remove isomeric byproducts. A de novo synthesis from a substituted aniline precursor presents a viable, albeit more complex, alternative that could potentially offer advantages in terms of isomeric purity. The choice of synthetic route will depend on the specific requirements for purity, scale, and available resources. For all routes, rigorous analytical characterization using techniques such as HPLC and NMR is essential to ensure the quality of the final product.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,6-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Responsible Management of 3,6-Diiodo-1H-indazole Waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent inhalation, skin contact, and ingestion.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn over safety goggles. | Provides a secondary layer of protection for the face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure. | Protects skin and personal clothing from contamination. |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet. | ||
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
Step-by-Step Disposal Procedures
The segregation of waste is a critical step to prevent hazardous reactions and to ensure proper disposal by waste management professionals. On-site treatment, such as neutralization, is not a suitable option for this chemical.[1]
Solid Waste Disposal:
-
Collection: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[2]
-
Container: For the compound in its solid form, use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[1] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[1]
-
Labeling: Ensure the hazardous waste label is complete and accurate, including the full chemical name.
Liquid Waste Disposal:
-
Collection: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Segregation: Do not mix this waste stream with non-halogenated organic waste, acids, bases, oxidizing agents, or aqueous waste.[1]
-
Container Rinsing: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.
Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent. The cleaning materials should be disposed of as solid hazardous waste.
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Never dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling 3,6-Diiodo-1H-indazole
This guide provides critical safety and logistical information for the handling and disposal of 3,6-Diiodo-1H-indazole. The following procedures are based on safety data for structurally similar iodo-containing indazole derivatives and are intended to ensure the safe handling of this chemical in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, all personnel must handle this compound with the assumption that it may present hazards similar to related iodo-indazoles, which can include skin, eye, and respiratory irritation, and may be harmful if swallowed. This guide should be supplemented with a comprehensive risk assessment before any work begins.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound. A comprehensive PPE protocol is mandatory due to the potential for harm upon inhalation, skin contact, or ingestion.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from splashes and airborne particles.[1][2] |
| Face Shield | To be worn over safety goggles. | Provides a secondary layer of protection for the face from splashes or unexpected reactions.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination.[1][2][3] |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex®) with a full front closure. | Protects skin and personal clothing from contamination.[1] |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet.[1] | ||
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood or if there is a risk of generating dust.[1][2] |
Operational Plan: Step-by-Step Guidance
Adherence to the following procedural steps is essential for the safe handling of this compound.
Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Verify that the chemical fume hood has a current certification and is functioning correctly before starting work.[1]
-
Ensure all necessary PPE is available and in good condition.[1][2]
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.[1]
-
An eyewash station and safety shower must be readily accessible.[3]
Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
To avoid generating dust when handling the solid material, use a spatula for transferring the compound and a disposable weigh boat for weighing.[1][2]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.[1]
-
Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.[1]
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated and clearly labeled "Halogenated Organic Waste" container. This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[3][4]
-
Proper Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container. The label must clearly identify the contents as "this compound" or, if it is a mixed waste stream, as "Halogenated Organic Waste" with a list of all chemical constituents and their approximate percentages.[3]
-
Do Not Mix: Do not mix this compound with non-halogenated organic waste, acids, bases, oxidizing agents, or aqueous waste.[4]
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[1]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in the designated "Halogenated Organic Waste" container.
-
Final Disposal: The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment or drain disposal is not a suitable option.[4] The primary method for the disposal of halogenated organic waste is incineration at a regulated hazardous waste facility.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Disposal Workflow for this compound Waste
Caption: Disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
